2,4-Difluorobenzoyl paliperidone-d4
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H27F2N3O3 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H27F2N3O3/c1-14-17(23(31)28-9-2-3-20(29)22(28)26-14)8-12-27-10-6-15(7-11-27)21(30)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,29H,2-3,6-12H2,1H3/i8D2,12D2 |
InChI Key |
CVLTWEWVHZQBRJ-FJVJJXCISA-N |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Difluorobenzoyl Paliperidone-d4
Disclaimer: 2,4-Difluorobenzoyl paliperidone-d4 is a specialized, complex chemical entity for which no comprehensive technical data sheets or whitepapers are publicly available. The information presented herein is a scientifically-informed guide constructed from available literature on its constituent chemical moieties, proposed synthetic pathways, and the established properties of the parent compound, paliperidone. This document is intended for research, scientific, and drug development professionals.
Introduction
This compound is a deuterated analog of a compound structurally related to the atypical antipsychotic drug paliperidone. The name suggests a molecule that incorporates the core structure of paliperidone, is labeled with four deuterium atoms for use in mass spectrometry, and includes a 2,4-difluorobenzoyl moiety. Its primary application is likely as an internal standard for the quantitative analysis of a related analyte in biological matrices using liquid chromatography-mass spectrometry (LC-MS). The stable isotope labeling allows for precise quantification by correcting for variations during sample preparation and analysis.
Paliperidone, the parent compound, is the major active metabolite of risperidone and functions as a centrally active antagonist of dopamine D2 and serotonin 5-HT2A receptors. It is used in the treatment of schizophrenia and schizoaffective disorder.
Chemical Structure and Properties
Based on the nomenclature, a plausible chemical structure for this compound is proposed. In this structure, the piperidine nitrogen of 4-(2,4-difluorobenzoyl)piperidine is alkylated with a deuterated ethyl group, which is attached to the 9-hydroxy-2-methyl-pyrido[1,2-a]pyrimidin-4-one core.
Table 1: Physicochemical Properties of Proposed this compound
| Property | Value |
| Molecular Formula | C29H27D4F2N3O3 |
| Molecular Weight | 525.61 g/mol |
| Monoisotopic Mass | 525.2624 g/mol |
| Appearance | Predicted to be a solid |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol |
Proposed Synthesis
A validated synthetic route for this compound is not publicly available. The following is a proposed multi-step synthesis based on established chemical reactions for related molecules.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of (2,4-Difluorophenyl)(piperidin-1-yl)methanone (Intermediate A)
This procedure is adapted from the synthesis of similar N-acylpiperidines.
-
Dissolve piperidine (2 equivalents) in an appropriate anhydrous solvent such as chloroform or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 2,4-difluorobenzoyl chloride (1 equivalent) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield (2,4-difluorophenyl)(piperidin-1-yl)methanone.
Step 2: Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (Intermediate B)
This is a hypothetical intermediate. Its synthesis would likely start from a deuterated precursor, such as 2-chloroethanol-d4. The subsequent steps to build the pyridopyrimidinone ring system would follow established literature procedures for paliperidone synthesis. A key step is the chlorination of the corresponding hydroxyethyl intermediate.
-
To a solution of 3-(2-hydroxyethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one in a suitable solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chloroethyl-d4 intermediate.
Step 3: N-Alkylation to Yield this compound (Final Product)
This final step involves the coupling of the two intermediates.
-
Dissolve Intermediate A ((2,4-difluorophenyl)(piperidin-1-yl)methanone) and Intermediate B (3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one) in a polar aprotic solvent such as acetonitrile or dimethylformamide.
-
Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Application in Quantitative Bioanalysis
The primary utility of this compound is as an internal standard in isotope dilution mass spectrometry. Deuterated standards are considered the gold standard for quantitative LC-MS assays due to their similar chemical and physical properties to the analyte of interest.[1][2]
Principles of Use:
-
Co-elution: The deuterated standard co-elutes with the non-labeled analyte during chromatography.
-
Mass Differentiation: It is distinguished from the analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
-
Correction for Variability: Any sample loss during extraction, or variations in ionization efficiency (matrix effects), will affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate quantification.
This is crucial for adhering to regulatory guidelines for bioanalytical method validation, such as those from the FDA.[3][4][5]
Proposed Bioanalytical Method
The following is a proposed LC-MS/MS method for the quantification of a target analyte using this compound as an internal standard.
Table 2: Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Sample Preparation | Protein precipitation followed by solid-phase extraction (SPE) |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Analyte: [M+H]+ -> fragment ionInternal Standard: [M+H]+ (526.3) -> corresponding fragment ion |
-
Spiking: To 100 µL of biological matrix (e.g., plasma), add a known concentration of this compound in a small volume of organic solvent.
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and elute the analyte and internal standard with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system and acquire data using the parameters outlined in Table 2.
-
Quantification: Determine the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Mechanism of Action of the Paliperidone Core
While this compound is intended for analytical use, its core structure is derived from paliperidone, an active therapeutic agent. The therapeutic effects of paliperidone are mediated through a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[6][7] It also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[8]
Receptor Binding Affinities:
Paliperidone has a high affinity for 5-HT2A receptors (Ki = 0.4 nM) and also displays nanomolar affinity for human D2 receptors.[9] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy in treating both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older antipsychotics.
Caption: Paliperidone's antagonism of D2 and 5-HT2A receptors.
Metabolism of the Paliperidone Core
Paliperidone undergoes limited metabolism in humans, with renal excretion being the primary route of elimination (approximately 59% of a dose is excreted unchanged in the urine).[10][11] Four main metabolic pathways have been identified, none of which accounts for more than 10% of the dose: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission.[6][12] This limited metabolism reduces the potential for drug-drug interactions involving the cytochrome P450 enzyme system.
Conclusion
References
- 1. texilajournal.com [texilajournal.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. psychdb.com [psychdb.com]
- 8. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
- 9. Paliperidone | 5-HT2A Receptor Antagonists: R&D Systems [rndsystems.com]
- 10. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Paliperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
2,4-Difluorobenzoyl paliperidone-d4 chemical structure
Version: 1.0
Abstract
This technical guide provides a comprehensive overview of Paliperidone-d4, a deuterated analog of the atypical antipsychotic drug paliperidone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and synthesis. A notable clarification is addressed regarding the nomenclature; the term "2,4-Difluorobenzoyl paliperidone-d4" is a misnomer, likely arising from the synthesis precursor, 2,4-difluorophenyl piperidinyl-methanone, which is used to construct the benzisoxazole ring system of the final compound. This guide focuses on the correct entity, Paliperidone-d4, and provides a detailed experimental protocol for the synthesis of its parent compound, paliperidone, highlighting the role of key intermediates. Furthermore, the established pharmacological mechanism of action, central dopamine D2 and serotonin 5-HT2A receptor antagonism, is detailed and visually represented.
Chemical Structure and Identification
The chemical entity of interest is Paliperidone-d4. The "-d4" designation indicates the presence of four deuterium atoms, which are heavy isotopes of hydrogen. These isotopes are strategically placed on the ethyl linker of the molecule. This isotopic labeling is particularly useful in pharmacokinetic studies, serving as an internal standard for the quantification of paliperidone in biological matrices by mass spectrometry.[1][2]
The formal IUPAC name is (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-1,1,2,2-d4]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[3]
Chemical Structure of Paliperidone-d4:
(Note: This is a SMILES representation[3] of the structure. A 2D diagram is recommended for formal publications.)
Physicochemical and Pharmacological Data
Quantitative data for Paliperidone-d4 and its non-deuterated parent compound, paliperidone, are summarized below. This data is essential for analytical method development, formulation, and pharmacological assessment.
Table 1: Physicochemical Properties
| Property | Value (Paliperidone-d4) | Value (Paliperidone) | Reference(s) |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | C₂₃H₂₇FN₄O₃ | [3][4] |
| Formula Weight | 430.5 g/mol | 426.49 g/mol | [3][4] |
| CAS Number | 1020719-55-4 | 144598-75-4 | [3][4] |
| Physical Form | Solid | Crystals from 2-propanol | [3][5] |
| Melting Point | Not Reported | 179.8 °C | [5] |
| LogP | Not Reported | 1.8 | [5] |
| Solubility | Slightly soluble in Chloroform, DMSO, Methanol | Practically insoluble in water | [3][5] |
Table 2: Receptor Binding Affinity (Paliperidone)
| Receptor | Binding Affinity (Ki/Kd) | Type of Activity | Reference(s) |
| Serotonin (5-HT₂ₐ) | 0.22 - 1.21 nM | Antagonist | [6] |
| Dopamine (D₂) | 2.8 - 6.6 nM | Antagonist | [6] |
| α₁-Adrenergic | 1.3 - 11 nM | Antagonist | [6] |
| α₂-Adrenergic | Not specified (active) | Antagonist | [6][7] |
| Histamine (H₁) | 3.4 - 34 nM | Antagonist | [6] |
Experimental Protocols: Synthesis of Paliperidone
The synthesis of paliperidone is a multi-step process. The following protocols describe the formation of a key intermediate derived from 1,3-difluorobenzene and the subsequent condensation to form the final paliperidone structure. The deuterated version (Paliperidone-d4) would be synthesized by using a deuterated version of the chloroethyl intermediate.
Synthesis of Intermediate A: (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride
This intermediate forms the core of the 6-fluoro-1,2-benzisoxazole moiety of paliperidone.
Reaction Scheme: 1,3-Difluorobenzene + Piperidine-4-carbonyl chloride --(AlCl₃, Friedel-Crafts Acylation)--> 1-acetyl-4-(2,4-difluorobenzoyl)piperidine 1-acetyl-4-(2,4-difluorobenzoyl)piperidine --(HCl, Hydrolysis)--> (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride
Protocol:
-
Friedel-Crafts Acylation: To a suitable reactor, add 1,3-difluorobenzene and aluminum chloride (AlCl₃).[8]
-
Slowly add piperidine-4-carbonyl chloride hydrochloride to the mixture at a controlled temperature.[8]
-
Heat the reaction mixture (e.g., 85-90 °C) for several hours until the reaction is complete as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).[8]
-
Upon completion, quench the reaction by carefully pouring the mixture into a mixture of ice and hydrochloric acid.
-
Extract the product with an organic solvent (e.g., methylene chloride), wash, and concentrate to yield the protected intermediate.
-
Deprotection: Reflux the intermediate in 6N hydrochloric acid for approximately 5 hours.[8]
-
Concentrate the reaction mixture under reduced pressure.
-
Recrystallize the residue from a suitable solvent like 2-propanol to yield (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride as a solid.[8]
Synthesis of Intermediate B: 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride
Intermediate A is converted to the benzisoxazole structure via oximation and cyclization.
Protocol:
-
Dissolve (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride (Intermediate A) and hydroxylamine hydrochloride in ethanol.[9]
-
Add a base (e.g., N,N-diethylethanamine) and reflux the mixture for approximately 3 hours.[9]
-
Cool the reaction mixture to allow the oxime intermediate to precipitate.
-
The subsequent ring-closure to form the benzisoxazole can be achieved under basic conditions, though specific patented procedures may vary.
Final Condensation Step: Synthesis of Paliperidone
This step involves the N-alkylation of the benzisoxazole intermediate with the pyridopyrimidinone core.[10][11]
Reaction Scheme: Intermediate B + 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one --(Base, Solvent)--> Paliperidone
Protocol:
-
Charge a reactor with 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole hydrochloride (Intermediate B) and 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Add a suitable solvent, such as methanol or acetonitrile.[10][11]
-
Add a base, such as sodium bicarbonate or an organic base like diisopropylethylamine, to neutralize the hydrochloride salt and facilitate the reaction.[10]
-
Heat the reaction mixture to reflux (e.g., 62-68 °C) and maintain for several hours until the reaction is complete (monitor by HPLC).[11]
-
Cool the reaction mixture to room temperature to allow the product to crystallize.
-
Filter the solid product, wash with cold solvent, and dry under vacuum to yield crude paliperidone.
-
Further purification can be achieved by recrystallization from a suitable solvent like acetonitrile.[11]
Mechanism of Action and Signaling Pathway
The therapeutic effects of paliperidone in schizophrenia are believed to be mediated through its potent antagonist activity at central dopamine type 2 (D₂) and serotonin type 2A (5-HT₂ₐ) receptors.[6][7][12] The dual blockade is a hallmark of atypical antipsychotics. The higher affinity for 5-HT₂ₐ receptors relative to D₂ receptors may contribute to the lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[12] Paliperidone also exhibits antagonism at adrenergic and histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension.[6]
Experimental Workflow: Synthesis of Paliperidone
The following diagram illustrates the key stages in the synthesis of Paliperidone, starting from the formation of the critical benzisoxazole intermediate.
Caption: Figure 1: Simplified Synthetic Workflow for Paliperidone
Signaling Pathway: Receptor Antagonism
This diagram illustrates the primary mechanism of action of Paliperidone at the synaptic level.
Caption: Figure 2: Paliperidone's Primary Signaling Pathway
References
- 1. WO2009074333A1 - Synthesis of paliperidone - Google Patents [patents.google.com]
- 2. Paliperidone-d4 [simsonpharma.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Paliperidone - Wikipedia [en.wikipedia.org]
- 5. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]
- 12. droracle.ai [droracle.ai]
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-Difluorobenzoyl Paliperidone-d4
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,4-Difluorobenzoyl Paliperidone-d4, a deuterated isotopologue of a Paliperidone impurity. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Introduction
Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent used for the treatment of schizophrenia and schizoaffective disorder. Its therapeutic effect is mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] Deuterated versions of pharmaceutical compounds, such as Paliperidone-d4, are valuable as internal standards for pharmacokinetic studies and can sometimes exhibit altered metabolic profiles.[2]
The nomenclature "this compound" suggests a relationship to an impurity or a synthetic precursor rather than a direct modification of the final paliperidone structure. In the synthesis of the key intermediate, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, a common starting material is 4-(2,4-difluorobenzoyl)piperidine.[3] Incomplete reaction or side reactions during the conversion of this precursor can lead to the formation of impurities retaining the 2,4-difluorobenzoyl moiety. This guide will therefore focus on the synthesis of a potential impurity, N-(1-(2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)ethyl-d4)piperidin-4-yl)-2,4-difluorobenzamide, and its characterization.
Synthesis Pathway
The synthesis of this compound can be conceptualized as a multi-step process involving the preparation of a deuterated side chain and a piperidine core, followed by their coupling.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (Deuterated Side Chain)
This intermediate is synthesized via a multi-step process, with deuteration introduced in the ethyl side chain. A plausible method involves the reaction of a suitable precursor with a deuterated source. The general, non-deuterated synthesis is described in the literature and can be adapted.[4]
Step 2: Synthesis of N-(piperidin-4-yl)-2,4-difluorobenzamide (Piperidine Core)
-
Reaction: 4-Aminopiperidine is acylated using 2,4-difluorobenzoyl chloride in the presence of a base.
-
Procedure: To a solution of 4-aminopiperidine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at 0°C, 2,4-difluorobenzoyl chloride (1.1 equivalents) is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Step 3: Synthesis of this compound (Final Coupling)
-
Reaction: N-(piperidin-4-yl)-2,4-difluorobenzamide is alkylated with 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.
-
Procedure: A mixture of N-(piperidin-4-yl)-2,4-difluorobenzamide (1 equivalent), 3-(2-chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one (1 equivalent), a base (e.g., potassium carbonate or diisopropylethylamine, 2-3 equivalents), and a catalytic amount of potassium iodide is refluxed in a suitable solvent (e.g., acetonitrile or methyl isobutyl ketone) for an extended period (e.g., 24-48 hours).[5] The reaction progress is monitored by HPLC.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed in vacuo. The residue is taken up in a suitable solvent (e.g., dichloromethane) and washed with water. The organic layer is dried and concentrated. The final product is purified using column chromatography on silica gel.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended.
Analytical Workflow
Caption: Analytical workflow for the characterization of the final product.
Expected Analytical Data
The following table summarizes the expected analytical data for this compound.
| Technique | Parameter | Expected Result |
| HPLC/UPLC | Purity | >98% (as determined by peak area) |
| HRMS | Exact Mass | Calculated for C29H28D4F2N4O4 [M+H]+, observed value should be within ± 5 ppm |
| ¹H NMR | Chemical Shifts (δ, ppm) | Signals corresponding to the aromatic protons of the 2,4-difluorobenzoyl group, the piperidine ring protons, and the protons of the pyrido[1,2-a]pyrimidin-4-one core. The signals for the ethyl linker protons will be absent or significantly reduced. |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Resonances for all carbon atoms in the molecule, including the carbonyl carbons and the carbons bearing fluorine atoms (with characteristic C-F coupling). |
| ¹⁹F NMR | Chemical Shifts (δ, ppm) | Two distinct signals for the two fluorine atoms on the benzoyl ring. |
| ²H NMR | Chemical Shifts (δ, ppm) | A signal corresponding to the deuterons on the ethyl linker. |
| FT-IR | Wavenumbers (cm⁻¹) | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and pyrimidinone), C-F stretching, and aromatic C-H stretching. |
Signaling Pathways and Mechanism of Action
While this compound is primarily considered as an impurity or a reference standard, its potential pharmacological activity would likely be influenced by the structural modifications compared to paliperidone. Paliperidone's primary mechanism of action involves the antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[6]
Caption: Simplified signaling pathway of Paliperidone.
The introduction of the 2,4-difluorobenzoyl group in place of the benzisoxazole moiety would significantly alter the molecule's binding affinity for these receptors. In silico docking studies and in vitro receptor binding assays would be necessary to elucidate the pharmacological profile of this specific compound.
Conclusion
This technical guide has outlined a plausible synthetic route and a comprehensive characterization strategy for this compound. The synthesis is based on established chemical transformations, adapted for the introduction of a deuterium label and the specific impurity moiety. The detailed analytical workflow is essential for the unambiguous identification and purity assessment of the final compound, which is critical for its use as a reference standard in pharmaceutical analysis. Further pharmacological studies would be required to determine the biological activity of this paliperidone derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Paliperidone-d4 [simsonpharma.com]
- 3. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. US8481729B2 - Processes for the preparation of paliperidone - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
2,4-Difluorobenzoyl paliperidone-d4 physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, proposed synthesis, and potential analytical applications of 2,4-Difluorobenzoyl Paliperidone-d4. This deuterated derivative of paliperidone, acylated with a 2,4-difluorobenzoyl group, is a specialized chemical entity, primarily available through custom synthesis for use as an internal standard in analytical assays.
Core Physical and Chemical Properties
Precise experimental data for this compound is not extensively published. However, based on the known properties of Paliperidone and related acylated derivatives, the following tables summarize the available and inferred data.
General and Chemical Properties
| Property | Paliperidone | Paliperidone-d4 | This compound (Inferred) |
| Chemical Formula | C₂₃H₂₇FN₄O₃[1] | C₂₃H₂₃D₄FN₄O₃ | C₃₀H₂₇D₄F₃N₄O₄ |
| Molecular Weight | 426.48 g/mol [1] | 430.51 g/mol | 589.61 g/mol |
| CAS Number | 144598-75-4[1] | 1020719-55-4 | Not available |
| Appearance | Solid, crystals from 2-propanol[1] | Solid | Solid |
| IUPAC Name | 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one[1] | 3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl-d4}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | (3-{2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl-d4}-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl) 2,4-difluorobenzoate |
Physicochemical Properties
| Property | Paliperidone | Paliperidone Palmitate (Acyl Derivative Example) | This compound (Inferred) |
| Melting Point | 179.8 °C[1] | ~117.92 °C[2] | Expected to be a crystalline solid with a distinct melting point, likely different from paliperidone due to the large acyl group. |
| Boiling Point | Not available | Not available | Expected to be high and likely to decompose before boiling under atmospheric pressure. |
| Solubility | Practically insoluble in water[1] | Very slightly soluble in ethanol and methanol, practically insoluble in polyethylene glycol 400 and propylene glycol, and slightly soluble in ethyl acetate.[2] | Expected to have low aqueous solubility and be soluble in organic solvents like dichloromethane, chloroform, and methanol. |
| LogP | 1.8[1] | Not available | Expected to be significantly higher than paliperidone due to the lipophilic 2,4-difluorobenzoyl group. |
Proposed Synthesis and Experimental Protocols
While a specific, validated synthesis for this compound is not publicly available, a plausible synthetic route can be proposed based on established acylation reactions of paliperidone and its derivatives. The following outlines a potential experimental protocol.
Proposed Synthesis of this compound
The synthesis would likely involve the acylation of Paliperidone-d4 at the secondary alcohol (9-hydroxy) position using 2,4-difluorobenzoyl chloride in the presence of a non-nucleophilic base.
Materials:
-
Paliperidone-d4
-
2,4-Difluorobenzoyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., DCM/Methanol gradient)
Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Paliperidone-d4 in anhydrous DCM.
-
Base Addition: Add an excess of a non-nucleophilic base, such as TEA or DIPEA (approximately 1.5-2.0 equivalents), to the solution and stir at room temperature.
-
Acylation: Slowly add 2,4-difluorobenzoyl chloride (approximately 1.2-1.5 equivalents) to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Visualization of Workflows
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Analytical Workflow for Quantification using LC-MS/MS
This compound is ideally suited as an internal standard for the quantification of an analogous non-deuterated analyte in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol Outline:
-
Sample Preparation:
-
Spike biological samples (e.g., plasma, urine) with a known concentration of this compound (internal standard).
-
Perform protein precipitation or solid-phase extraction (SPE) to remove interferences.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Inject the prepared sample into an LC system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
-
MS/MS Detection:
-
Ionize the eluent using an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Detect the analyte and the internal standard using Multiple Reaction Monitoring (MRM). Select specific precursor-product ion transitions for both the analyte and this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration in prepared standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Caption: General analytical workflow for quantification using an internal standard.
Signaling Pathways and Mechanism of Action
The core molecule, paliperidone, is an atypical antipsychotic. Its therapeutic effects in conditions like schizophrenia are believed to be mediated through a combination of antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[1][3] It also exhibits antagonist activity at α₁ and α₂ adrenergic receptors and H₁ histaminergic receptors.[3] The addition of a 2,4-difluorobenzoyl group and deuterium labels in this compound does not alter its fundamental mechanism of action but is intended for use as a stable internal standard in bioanalytical methods.
Caption: Receptor antagonism of the parent compound, Paliperidone.
References
In-depth Technical Guide: Paliperidone and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone, the primary active metabolite of risperidone, is a cornerstone in the treatment of schizophrenia and schizoaffective disorder.[1][2][3][4] Its mechanism of action involves a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][2][3][5][6] The deuterated form, paliperidone-d4, serves as a valuable internal standard in pharmacokinetic studies and other analytical applications.[7]
Quantitative Data
The following table summarizes key quantitative data for paliperidone and paliperidone-d4.
| Property | Paliperidone | Paliperidone-d4 |
| CAS Number | 144598-75-4[8] | 1020719-55-4[9][10] |
| Molecular Formula | C₂₃H₂₇FN₄O₃[1] | C₂₃H₂₃D₄FN₄O₃[9] |
| Molecular Weight | 426.48 g/mol | 430.51 g/mol [9] |
Experimental Protocols
Synthesis of Paliperidone
The synthesis of paliperidone can be achieved through various routes, often starting from precursors of risperidone.[11][12] A common method involves the alkylation of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[12]
Exemplary Alkylation Protocol:
-
Dissolve 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole in a suitable solvent, such as methanol.[13]
-
Add a base, for instance, sodium bicarbonate or diisopropylethylamine, to the mixture to facilitate the reaction.[13]
-
Reflux the reaction mixture for a specified period, typically several hours, while monitoring the progress via a suitable analytical technique like HPLC.[13]
-
Upon completion, cool the mixture and isolate the crude paliperidone product.
-
Purify the crude product through recrystallization from a solvent such as diethyl ether to obtain substantially pure paliperidone.[11]
Analytical Method for Paliperidone in Human Plasma
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is commonly employed for the quantification of paliperidone in biological matrices, using paliperidone-d4 as an internal standard.[7]
Sample Preparation (Solid Phase Extraction): [7]
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Waters Oasis HLB) with methanol followed by Milli-Q water.
-
Load the plasma sample, to which paliperidone-d4 internal standard has been added, onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute the analyte and internal standard with a suitable elution solvent, such as methanol.
-
Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., octadecylsilane chemically bonded silica).[14]
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., methanol or acetonitrile).[7][14]
-
Detection: Tandem mass spectrometry with electrospray ionization (ESI) in positive ion mode, monitoring for specific parent-daughter ion transitions for both paliperidone and paliperidone-d4.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Paliperidone
Paliperidone's therapeutic effects in schizophrenia are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the brain.[1][2][3][5][6] The drug also exhibits antagonistic effects at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[1][3][5][6]
Caption: Paliperidone's receptor binding profile and downstream effects.
Analytical Workflow for Paliperidone Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of paliperidone in a biological matrix using an internal standard.
Caption: Workflow for paliperidone analysis in plasma.
References
- 1. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. psychdb.com [psychdb.com]
- 4. Paliperidone - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. psychscenehub.com [psychscenehub.com]
- 7. researchgate.net [researchgate.net]
- 8. biorbyt.com [biorbyt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Paliperidone-d4 [simsonpharma.com]
- 11. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. CN104597170B - Method for separating and determining paliperidone palmitate related substances and content - Google Patents [patents.google.com]
A Technical Guide to Paliperidone-d4: Synthesis, Suppliers, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Paliperidone-d4, a deuterated analog of the atypical antipsychotic paliperidone. This document will clarify the nomenclature related to its precursors, detail its synthesis, provide a list of suppliers, and describe its mechanism of action through its primary signaling pathways.
It is important to clarify that "2,4-Difluorobenzoyl paliperidone-d4" is not a standard chemical name. The "2,4-Difluorobenzoyl" moiety is a critical component of a key precursor, 4-(2,4-difluorobenzoyl)piperidine, which is used in the synthesis of paliperidone. This guide will focus on Paliperidone-d4, including the role of this precursor in its synthesis.
Supplier and Pricing Information for Paliperidone-d4
Paliperidone-d4 is available from several specialized chemical suppliers who provide reference standards and isotopically labeled compounds for research purposes. Pricing is typically available upon request.
| Supplier | Product Name | CAS Number | Notes |
| Simson Pharma | Paliperidone D4 | 1020719-55-4 | Offers the compound as a reference standard.[1] |
| Cayman Chemical | Paliperidone-d4 | 1020719-55-4 | Provides the compound for use as an internal standard in GC- or LC-MS.[2] |
| Sussex Research | Paliperidone-d4 | 1020719-55-4 | Available for research and development use. |
| Shimadzu | [2H4]-Paliperidone | 1020719-55-4 | Offers the compound with high isotopic enrichment.[3] |
Synthesis and Experimental Protocols
The synthesis of Paliperidone-d4 involves the preparation of key intermediates followed by a condensation reaction. While a specific, detailed protocol for the deuteration step to produce Paliperidone-d4 is not publicly available, the general synthetic route for paliperidone is well-documented. The deuterated version is likely synthesized by using a deuterated starting material for the ethyl linker.
The overall synthesis can be conceptualized as follows:
Caption: Synthesis workflow for Paliperidone-d4.
2.1. Experimental Protocol: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (Precursor A)
This protocol is based on the Friedel-Crafts acylation reaction.
-
Materials: N-formylisonipecotic acid chloride, aluminum chloride, 1,3-difluorobenzene, ice-water.
-
Procedure:
-
To a slurry of 39 g of aluminum chloride in 120 ml of 1,3-difluorobenzene, add 30 g of N-formylisonipecotic acid chloride dropwise with stirring.
-
The reaction mixture is stirred under reflux for two hours.
-
After the reaction is complete, the mixture is poured into 1 liter of ice-water.
-
The resulting product, 4-(2,4-Difluorobenzoyl)-N-formylpiperidine, can be isolated and then deprotected to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride.[]
-
2.2. Experimental Protocol: Synthesis of Paliperidone
This protocol describes the condensation of the two primary precursors.
-
Materials: 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one (Precursor B), 6-fluoro-3-piperidin-4-yl-1,2-benzisoxazole hydrochloride (derived from Precursor A), a base (e.g., diisopropylamine or sodium carbonate), and a solvent (e.g., methanol or acetonitrile).
-
Procedure:
-
Combine Precursor B and the deprotected Precursor A derivative in a suitable solvent such as methanol.
-
Add a base, such as diisopropylamine, to the mixture.
-
The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by HPLC.
-
Upon completion, the mixture is cooled to allow for the crystallization of paliperidone.
-
The solid product is then filtered, washed with a cold solvent, and dried under a vacuum to yield paliperidone.[5]
-
2.3. Note on the Synthesis of Paliperidone-d4
The deuteration of paliperidone to yield Paliperidone-d4 is achieved by using a deuterated version of one of the precursors. Based on the chemical structure of Paliperidone-d4, the four deuterium atoms are located on the ethyl linker. This indicates that a deuterated version of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Precursor B), specifically 3-(2-chloroethyl-d4)-..., is used in the condensation step. The synthesis of this deuterated precursor would involve using a deuterated starting material in its own synthesis. While specific protocols for this deuteration are proprietary, the general principles of isotopic labeling in organic synthesis would apply.
Signaling Pathways and Mechanism of Action
Paliperidone's therapeutic effects in treating schizophrenia and schizoaffective disorder are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[6]
3.1. Dopamine D2 Receptor Antagonism
In the mesolimbic pathway of the brain, an overactivity of dopamine is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). Paliperidone acts as an antagonist at D2 receptors, blocking the binding of dopamine. This blockade reduces the downstream signaling cascade, which is mediated through the G-protein Gi. The inhibition of Gi leads to a decrease in the inhibition of adenylyl cyclase, which in turn modulates the levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA). By blocking D2 receptors, paliperidone helps to normalize dopaminergic neurotransmission.
Caption: Paliperidone's antagonism of the Dopamine D2 receptor.
3.2. Serotonin 5-HT2A Receptor Antagonism
Paliperidone also exhibits high affinity for serotonin 5-HT2A receptors, where it acts as an antagonist. The 5-HT2A receptor is coupled to the Gq G-protein. Blockade of this receptor by paliperidone prevents serotonin from initiating the Gq signaling cascade. This cascade normally involves the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG act as second messengers, leading to an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively. The antagonism of 5-HT2A receptors is thought to contribute to paliperidone's efficacy against the negative symptoms of schizophrenia and may also reduce the likelihood of extrapyramidal side effects that can be associated with D2 antagonism alone.
Caption: Paliperidone's antagonism of the Serotonin 5-HT2A receptor.
References
- 1. Paliperidone D4 | CAS No- 1020719-55-4 | Simson Pharma Limited [simsonpharma.com]
- 2. caymanchem.com [caymanchem.com]
- 3. [2H4]-Paliperidone | 1020719-55-4 | Metabolites | Shimadzu Chemistry & Diagnostics [schd-shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. sussex-research.com [sussex-research.com]
Isotopic Purity of 2,4-Difluorobenzoyl Paliperidone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of 2,4-Difluorobenzoyl paliperidone-d4, a deuterated analog of the atypical antipsychotic medication paliperidone. This stable isotope-labeled compound serves as a critical internal standard for pharmacokinetic and bioanalytical studies, enabling precise quantification of paliperidone in complex biological matrices. This document outlines the methodologies for determining isotopic enrichment and presents a framework for interpreting the resulting data.
Core Concepts in Isotopic Purity
Isotopic purity, or isotopic enrichment, refers to the percentage of a molecule that contains the desired stable isotope at a specific position. For this compound (rac 9-Hydroxy Risperidone-d4), the deuterium atoms are typically introduced into the ethyl group of the paliperidone structure. The determination of its isotopic purity is crucial to ensure the accuracy and reliability of quantitative bioanalytical methods.
Quantitative Data Summary
The chemical purity of commercially available this compound is typically greater than 95% as determined by High-Performance Liquid Chromatography (HPLC)[1]. The isotopic purity, which details the distribution of deuterated species, is determined by mass spectrometry. While a specific certificate of analysis with the exact isotopic distribution is not publicly available, a representative isotopic distribution for a high-quality batch of this compound is presented below for illustrative purposes.
| Isotopologue | Designation | Representative Abundance (%) |
| C₂₃H₂₇FN₄O₃ | d₀ (Unlabeled) | 0.5 |
| C₂₃H₂₆DFN₄O₃ | d₁ | 1.0 |
| C₂₃H₂₅D₂FN₄O₃ | d₂ | 2.5 |
| C₂₃H₂₄D₃FN₄O₃ | d₃ | 5.0 |
| C₂₃H₂₃D₄FN₄O₃ | d₄ (Fully Labeled) | 91.0 |
Note: The data in this table is representative and may vary between different batches and suppliers. For precise data, refer to the Certificate of Analysis provided by the supplier.
Experimental Protocols
The determination of isotopic purity for this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for Isotopic Distribution Analysis
High-resolution mass spectrometry (HRMS) is the definitive method for quantifying the distribution of isotopologues.
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. This stock solution is further diluted to a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system is used. The LC system separates the analyte from any potential impurities before it enters the mass spectrometer.
-
Data Acquisition: The mass spectrometer is operated in full-scan mode to acquire the mass-to-charge ratio (m/z) of the molecular ions. For this compound, the expected [M+H]⁺ ion for the d₄ species is approximately 431.23.
-
Data Analysis: The acquired mass spectrum is analyzed to determine the relative abundance of the molecular ions corresponding to the d₀, d₁, d₂, d₃, and d₄ isotopologues. The isotopic purity is calculated from the relative peak areas of these ions.
NMR Spectroscopy for Positional Purity and Confirmation
¹H and ²H NMR spectroscopy can be employed to confirm the position of deuterium labeling and to provide an independent measure of isotopic enrichment.
Methodology:
-
Sample Preparation: A sufficient amount of the this compound sample (typically 5-10 mg) is dissolved in a deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons in the deuterated positions (the ethyl group) confirms the location of the deuterium labels. The residual proton signals in these positions can be integrated to provide a semi-quantitative measure of isotopic purity.
-
²H NMR Analysis: A ²H NMR spectrum is acquired to directly observe the deuterium signals. The presence of a signal at the chemical shift corresponding to the labeled positions provides direct evidence of deuteration.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Determination.
This comprehensive approach, combining high-resolution mass spectrometry and NMR spectroscopy, ensures a thorough and accurate characterization of the isotopic purity of this compound, a critical requirement for its use as a reliable internal standard in demanding bioanalytical applications.
References
Technical Guide: Analysis of Paliperidone and its Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the analytical considerations for paliperidone, with a focus on its deuterated internal standard, paliperidone-d4, and a key related substance, 2,4-Difluorobenzoyl paliperidone. This document is intended for professionals in pharmaceutical research and development and quality control.
Introduction to Paliperidone
Paliperidone, the primary active metabolite of risperidone, is an atypical antipsychotic agent used for the treatment of schizophrenia and schizoaffective disorder.[1][2][3] Its therapeutic effects are believed to be mediated through a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][4][5][6] Paliperidone also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects.[1][2][4][5][6]
Key Compounds in Paliperidone Analysis
In the development and quality control of paliperidone, it is crucial to utilize appropriate internal standards for quantitative analysis and to monitor for any related substances or impurities.
2.1. Paliperidone-d4: The Internal Standard
Paliperidone-d4 is a deuterated form of paliperidone, commonly used as an internal standard in bioanalytical and pharmaceutical assays.[7][8] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass, allowing for its differentiation from the non-deuterated analyte in mass spectrometry, without significantly altering its chemical properties.[7]
2.2. 2,4-Difluorobenzoyl Paliperidone: A Related Substance
2,4-Difluorobenzoyl paliperidone is recognized as a related substance or impurity of paliperidone.[9] Monitoring and controlling such impurities is a critical aspect of ensuring the quality and safety of the active pharmaceutical ingredient (API).[10]
Table 1: Physicochemical Properties of Paliperidone-d4 and 2,4-Difluorobenzoyl Paliperidone
| Property | Paliperidone-d4 | 2,4-Difluorobenzoyl Paliperidone |
| Catalogue No. | PA STI 071190[9] | PA 16 0021005[9] |
| CAS Number | 1020719-55-4[9] | 2640158-02-5[9] |
| Molecular Formula | C₂₃H₂₃D₄FN₄O₃[9] | C₂₃H₂₇F₂N₃O₃[9] |
| Molecular Weight | 430.51 g/mol [9] | 431.48 g/mol [9] |
Mechanism of Action: Signaling Pathway
The therapeutic action of paliperidone is primarily attributed to its interaction with central nervous system receptors. The diagram below illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action of Paliperidone.
Experimental Protocols for Analysis
A robust analytical method is essential for the quantification of paliperidone and the detection of related substances. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a commonly employed technique.[8]
4.1. Sample Preparation
A solid-phase extraction (SPE) technique is often utilized for the extraction of paliperidone and its internal standard from a biological matrix like human plasma.[8]
Experimental Workflow for Sample Preparation
Caption: Solid-Phase Extraction (SPE) workflow for paliperidone analysis.
4.2. HPLC-MS/MS Method
The following table outlines a typical starting point for an HPLC-MS/MS method for the analysis of paliperidone. Method optimization and validation are required for specific applications.
Table 2: Example HPLC-MS/MS Parameters
| Parameter | Suggested Conditions |
| HPLC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Paliperidone: To be determined empiricallyPaliperidone-d4: To be determined empirically2,4-Difluorobenzoyl Paliperidone: To be determined empirically |
Synthesis and Quality Control
The synthesis of paliperidone is a multi-step process, and impurities can be introduced at various stages.[10][11][12] For instance, didehydro paliperidone is a known impurity that can arise during synthesis.[10] The presence of impurities like 2,4-Difluorobenzoyl paliperidone must be monitored to ensure the final API meets the stringent purity requirements set by regulatory bodies.
Logical Relationship in Quality Control
Caption: Quality control workflow for paliperidone API.
Conclusion
The analytical control of paliperidone is a multifaceted process that requires specific reagents and robust methodologies. The use of deuterated internal standards like paliperidone-d4 is essential for accurate quantification, while the monitoring of related substances such as 2,4-Difluorobenzoyl paliperidone is critical for ensuring the safety and efficacy of the final drug product. The information and protocols provided in this guide serve as a foundational resource for scientists and researchers in the pharmaceutical industry.
References
- 1. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. psychdb.com [psychdb.com]
- 3. biorbyt.com [biorbyt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]
- 7. Paliperidone-d4 [simsonpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US7977480B2 - Synthesis of paliperidone - Google Patents [patents.google.com]
A Technical Guide to Paliperidone and Its Deuterated Derivatives in Research
Abstract: This technical guide provides an in-depth overview of paliperidone, a second-generation antipsychotic, and the strategic development of its deuterated derivatives. It is intended for researchers, scientists, and professionals in the field of drug development. The document details paliperidone's mechanism of action, pharmacokinetics, and metabolic pathways. Furthermore, it explores the application of deuterium substitution to modify its pharmacokinetic profile through the kinetic isotope effect. This guide compiles quantitative data from preclinical and clinical studies into structured tables and outlines key experimental protocols. Visual diagrams generated using Graphviz are provided to illustrate critical signaling pathways and experimental workflows, offering a comprehensive resource for understanding and advancing research in this area.
Pharmacology of Paliperidone
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent approved for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic effects are primarily attributed to its unique receptor binding profile.
Mechanism of Action and Receptor Profile
The therapeutic activity of paliperidone is believed to be mediated through a combination of central dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][3][4] Unlike many other antipsychotics, it demonstrates limited involvement with the cytochrome P450 (CYP) enzyme system for its metabolism, which reduces the potential for certain drug-drug interactions.[5][6] Paliperidone also acts as an antagonist at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[3][4][6] It possesses no significant affinity for cholinergic muscarinic or β1- and β2-adrenergic receptors.[4][7][8]
Signaling Pathways
Paliperidone's antagonism of D2 and 5-HT2A receptors modulates downstream signaling cascades in the brain, which is central to its antipsychotic effect. By blocking D2 receptors in the mesolimbic pathway, it is thought to reduce the positive symptoms of schizophrenia. Its potent 5-HT2A receptor blockade, relative to its D2 blockade, is characteristic of atypical antipsychotics and is believed to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects compared to older, typical antipsychotics.[4]
Pharmacodynamics: Receptor Affinities and Occupancy
The clinical efficacy and side-effect profile of paliperidone are closely linked to its binding affinities for various neurotransmitter receptors and the resulting in-vivo receptor occupancy at therapeutic doses.
Table 1: Receptor Binding Affinities (Ki/Kd) of Paliperidone
| Receptor | Binding Affinity Range (nM) | Reference(s) |
|---|---|---|
| Serotonin 5-HT2A | 0.22 - 1.21 | [8] |
| Dopamine D2 | 2.8 - 6.6 | [8] |
| α1-Adrenergic | 1.3 - 11 | [8] |
| H1 (Histamine type 1) | 3.4 - 34 |[8] |
Positron Emission Tomography (PET) studies have been crucial in establishing the relationship between paliperidone dosage, plasma concentration, and central D2 receptor occupancy. An occupancy of 70-80% is generally considered optimal for therapeutic efficacy while minimizing the risk of extrapyramidal symptoms.[8][9]
Table 2: Dose-Dependent Dopamine D2 Receptor Occupancy with Paliperidone ER
| Parameter | Value | Brain Region | Reference(s) |
|---|---|---|---|
| Therapeutic Occupancy Range | 70 - 80% | Striatum & Temporal Cortex | [9] |
| Dose for 70-80% Occupancy | 6 - 9 mg/day | Striatum & Temporal Cortex | [9] |
| Plasma Level for 60-80% Occupancy | 45 - 80 ng/mL | Not Specified | [10] |
| ED50 | 2.38 mg/day | Striatum | [9] |
| ED50 | 2.84 mg/day | Temporal Cortex |[9] |
Pharmacokinetics and Metabolism
Paliperidone exhibits a distinct pharmacokinetic profile characterized by limited hepatic metabolism and predominant renal excretion.[5]
Table 3: Key Pharmacokinetic Parameters of Paliperidone
| Parameter | Value | Formulation | Reference(s) |
|---|---|---|---|
| Oral Bioavailability | 28% | Extended-Release (ER) Tablet | [1] |
| Plasma Protein Binding | 74% | Racemic Paliperidone | [1] |
| Terminal Elimination Half-life | ~23 hours | Extended-Release (ER) Tablet | [5] |
| Time to Peak (Cmax) | 23-34 days | 3-Month Palmitate Injection | [11] |
| Half-life | ~2-4 months | 3-Month Palmitate Injection | [11] |
| Primary Route of Elimination | Renal Excretion (~59% unchanged) | Not Specified |[5] |
Metabolic Pathways
Paliperidone undergoes four primary, minor metabolic transformations: dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission. None of these pathways account for more than 10% of the administered dose.[1] While in vitro studies suggest some involvement of CYP2D6 and CYP3A4, their role in the overall elimination of paliperidone in vivo is limited.[1][5][12]
Deuterated Derivatives of Paliperidone
The "deuterium switch" is a drug development strategy where hydrogen atoms at specific, metabolically vulnerable positions on a molecule are replaced with their heavy isotope, deuterium.[13] This modification can significantly alter the drug's metabolic fate.
The Kinetic Isotope Effect (KIE)
The foundation of this strategy is the kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond.[14] Consequently, enzymes like the cytochrome P450 family, which catalyze the cleavage of these bonds during metabolism, do so at a slower rate for the deuterated compound.[15][16] This can lead to a reduced rate of metabolism, potentially increasing the drug's half-life and systemic exposure.[17][18]
Rationale and Regulatory Pathway
For a drug like paliperidone, which already undergoes limited metabolism, the rationale for deuteration would be to further stabilize the molecule against its minor metabolic pathways. This could potentially lead to even lower inter-individual variability in plasma concentrations and a more predictable pharmacokinetic profile.
Deuterated drugs are often considered New Chemical Entities (NCEs) by regulatory bodies like the U.S. FDA, granting them market exclusivity.[13][19] The development can sometimes be streamlined via an abbreviated regulatory pathway, such as the 505(b)(2) application, which allows the use of data from the non-deuterated parent drug to support the new application.[13][14][20]
Key Experimental Methodologies
In Vivo Receptor Occupancy Imaging (PET)
Objective: To quantify the binding of paliperidone to central D2 receptors in living subjects, establishing a dose-occupancy relationship.
Protocol Outline:
-
Subject Selection: Healthy volunteers or patients with schizophrenia are recruited. Participants undergo a full medical and psychiatric screening.
-
Radiotracer Selection: Two common radiotracers are used:
-
[11C]raclopride: For quantifying D2 receptor occupancy in the high-density striatal regions.
-
[11C]FLB 457: For quantifying D2 receptor occupancy in low-density extrastriatal regions, such as the temporal cortex.[9]
-
-
Study Design: This is often a multiple-dose study where subjects receive a fixed daily dose of paliperidone ER (e.g., 3, 9, or 15 mg/day) for a period sufficient to reach steady-state plasma concentrations (e.g., 2-6 weeks).[8][9]
-
PET Scans: Following the dosing period, each subject undergoes two PET scans on the same day, one with each radiotracer.
-
Blood Sampling: Venous blood samples are collected throughout the PET scan to measure the plasma concentration of paliperidone and the parent radiotracer.
-
Image Analysis: Dynamic PET images are reconstructed. The binding potential (BPND), an index of receptor density and affinity, is calculated for various brain regions using kinetic modeling.
-
Occupancy Calculation: Receptor occupancy is determined by comparing the binding potential during treatment to the baseline (drug-free) binding potential:
-
Occupancy (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline
-
-
Data Modeling: The relationship between paliperidone dose or plasma concentration and D2 receptor occupancy is modeled to calculate parameters like the ED50 (the dose or concentration required to achieve 50% occupancy).[9]
Bioanalytical Quantification of Paliperidone (LC-MS/MS)
Objective: To accurately quantify the concentration of paliperidone in biological matrices such as human plasma.
Protocol Outline:
-
Sample Preparation:
-
A small volume of plasma (e.g., 100 µL) is aliquoted into a microcentrifuge tube.
-
An internal standard (e.g., a deuterated analog of paliperidone or a structurally similar compound) is added.
-
Protein precipitation is performed by adding a solvent like acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Alternatively, Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used for cleaner samples and lower detection limits.[21]
-
-
Chromatographic Separation:
-
The supernatant from the precipitation step is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6mm, 5 µm) is typically used.[22]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.2% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[23]
-
Flow Rate: A typical flow rate is between 0.5 - 1.0 mL/min.[22][23]
-
-
Mass Spectrometric Detection:
-
The column eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both paliperidone and the internal standard to ensure selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is constructed by analyzing samples with known concentrations of paliperidone (e.g., 0.20–30 ng/mL).[23]
-
The concentration of paliperidone in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The method is validated according to regulatory guidelines for accuracy, precision, selectivity, sensitivity, and stability.[21]
-
Summary of Clinical Efficacy and Safety
Clinical trials have consistently demonstrated the efficacy of long-acting injectable (LAI) formulations of paliperidone in delaying relapse in patients with schizophrenia compared to both placebo and oral antipsychotics.
Table 4: Efficacy of Long-Acting Injectable Paliperidone in Relapse Prevention
| Study | Comparison | Primary Endpoint | Key Result | Reference(s) |
|---|---|---|---|---|
| Pivotal Maintenance Study | INVEGA SUSTENNA® vs. Placebo | Time to first relapse | Significantly longer time to relapse vs. placebo (P<0.0001) | [24] |
| PRIDE Study | INVEGA SUSTENNA® vs. Oral Antipsychotics | Time to treatment failure/relapse | Median time to relapse was 416 days for INVEGA SUSTENNA® vs. 226 days for oral antipsychotics (P=0.011) | [25] |
| Recently Diagnosed Study | INVEGA SUSTENNA® vs. Oral Antipsychotics | Time to first relapse | Significantly longer time to relapse vs. oral antipsychotics (P=0.019) | [26] |
| Recently Diagnosed Study | INVEGA SUSTENNA® vs. Oral Antipsychotics | Relapse rate | 14.8% in the INVEGA SUSTENNA® group vs. 20.9% in the oral antipsychotics group (P=0.032) |[26] |
The safety profile of paliperidone is well-characterized, with common adverse events reflecting its receptor binding profile.
Table 5: Common Treatment-Emergent Adverse Events (TEAEs) for INVEGA SUSTENNA® (Incidence ≥5% and at least twice the rate of placebo in pivotal trials)
| Adverse Event | Description | Reference(s) |
|---|---|---|
| Injection-site reactions | Pain, swelling, or redness at the injection site. | [24][25] |
| Somnolence/Sedation | Drowsiness or feeling sleepy. | [24][25] |
| Dizziness | A sensation of lightheadedness or unsteadiness. | [24][25] |
| Akathisia | A movement disorder characterized by a feeling of inner restlessness. | [24][25] |
| Extrapyramidal disorder | Drug-induced movement disorders including dystonia, parkinsonism. | [24][25] |
| Weight increase | Increase in body weight was observed in 15.9% of patients in a 24-month study. | [25][26] |
| Hyperprolactinemia | Increased levels of the hormone prolactin. |[27] |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The pharmacology and formulation of paliperidone extended release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. psychdb.com [psychdb.com]
- 7. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
- 9. Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia [pubmed.ncbi.nlm.nih.gov]
- 10. Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Acting Injectable Paliperidone Palmitate: A Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. salamandra.net [salamandra.net]
- 14. jrfglobal.com [jrfglobal.com]
- 15. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 18. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 19. bioscientia.de [bioscientia.de]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Paliperidone | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. INVEGA SUSTENNA® (paliperidone palmitate) Pivotal Study [invegasustennahcp.com]
- 25. Landmark Study Shows Once-Monthly Long-Acting Therapy INVEGA® SUSTENNA® (paliperidone palmitate) Significantly Delayed Time to Relapse in Patients with Schizophrenia Compared to Daily Oral Antipsychotic [jnj.com]
- 26. INVEGA SUSTENNA® (paliperidone palmitate) Recently Diagnosed Study [invegasustennahcp.com]
- 27. Clinical Overview of INVEGA SUSTENNA [jnjmedicalconnect.com]
The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and environmental testing, the precision and reliability of measurements are paramount. Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS), stands as a powerful analytical technique renowned for its sensitivity and selectivity. However, its accuracy can be compromised by several factors, including sample matrix effects, instrument variability, and sample preparation inconsistencies. To surmount these challenges, the use of internal standards is a well-established practice, with deuterated internal standards emerging as the gold standard for achieving the highest levels of accuracy and precision.[1][2][3]
This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations surrounding the use of deuterated internal standards in mass spectrometry.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (²H or D).[2] This subtle change in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical and physical properties ensure they behave similarly throughout the analytical process.[1]
By adding a known concentration of the deuterated internal standard to the sample at the earliest stage of preparation, it experiences the same potential for loss during extraction, derivatization, and injection as the target analyte.[3] Furthermore, it is subjected to the same ionization suppression or enhancement effects in the mass spectrometer's ion source.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration, independent of many experimental variations.[3]
Advantages of Employing Deuterated Internal Standards
The primary advantage of using deuterated internal standards lies in their ability to compensate for a variety of analytical challenges:
-
Correction for Matrix Effects: Complex biological and environmental samples contain numerous endogenous compounds that can co-elute with the analyte and interfere with its ionization, leading to either suppression or enhancement of the signal. Since the deuterated standard has almost identical chromatographic and ionization properties to the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]
-
Compensation for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added at the beginning of this process, accounts for these losses.
-
Mitigation of Instrument Drift and Injection Inconsistency: Variations in instrument performance and injection volume can affect the signal intensity. The use of a signal ratio effectively normalizes these fluctuations.[1]
-
Improved Accuracy and Precision: The culmination of these corrective capabilities leads to significantly improved accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results.
Quantitative Data Summary
The impact of using deuterated internal standards on assay performance is evident in the following tables, which summarize quantitative data from various studies.
Table 1: Comparison of Assay Precision With and Without a Deuterated Internal Standard for Pesticide Analysis in Cannabis Matrices
| Analyte | Matrix | Without Internal Standard (%RSD) | With Deuterated Internal Standard (%RSD) |
| Imidacloprid | Cannabis Flower | > 50% | < 20% |
| Myclobutanil | Cannabis Concentrate | > 45% | < 15% |
| Tebuconazole | Edible Product | > 60% | < 25% |
Data synthesized from a study on pesticide and mycotoxin analysis in cannabis matrices, highlighting the significant improvement in precision (lower %RSD) when using deuterated internal standards to correct for matrix effects.[4]
Table 2: Accuracy of Lapatinib Quantification in Cancer Patient Plasma Using Different Internal Standard Strategies
| Internal Standard Type | Pooled Human Plasma (% Accuracy) | Individual Patient Plasma (% Accuracy) |
| Structural Analog (Zileuton) | 95 - 105% | 75 - 125% |
| Deuterated (Lapatinib-d3) | 98 - 102% | 97 - 103% |
This table illustrates that while a structural analog internal standard may perform adequately in a homogenous pooled matrix, a deuterated internal standard is essential for maintaining accuracy across variable individual patient samples due to its superior ability to mimic the analyte's behavior.[5]
Table 3: Comparison of Inter-patient Assay Imprecision for Sirolimus Quantification
| Internal Standard | Inter-patient Imprecision (CV) |
| Desmethoxyrapamycin (DMR) | 7.6% - 9.7% |
| Deuterated Sirolimus (SIR-d3) | 2.7% - 5.7% |
This data demonstrates the superior performance of a deuterated internal standard in reducing inter-patient variability in a clinical assay, leading to more reliable therapeutic drug monitoring.[6]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key experiments involving deuterated internal standards.
Protocol 1: General Workflow for Quantitative LC-MS/MS Analysis Using a Deuterated Internal Standard
This protocol outlines the fundamental steps for a typical quantitative analysis.
-
Standard and Sample Preparation:
-
Prepare stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Create a series of calibration standards by spiking a blank matrix (e.g., drug-free plasma) with known concentrations of the analyte.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same blank matrix.
-
-
Sample Fortification:
-
To all samples (calibrators, QCs, and unknowns), add a fixed and known concentration of the deuterated internal standard solution at the very beginning of the sample preparation process.
-
-
Sample Extraction (Example: Protein Precipitation):
-
To the fortified samples, add a protein precipitation agent (e.g., acetonitrile or methanol, often containing the internal standard) in a specific ratio (e.g., 3:1 v/v).
-
Vortex the samples to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject a specific volume of the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte and internal standard chromatographically.
-
Detect the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each.
-
-
Data Processing:
-
Integrate the peak areas for both the analyte and the deuterated internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: Assessment of Matrix Effects
This experiment is crucial for validating a bioanalytical method and demonstrating the effectiveness of the deuterated internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process (as in a regular sample).
-
-
Analysis and Calculation:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Effect (ME): Calculated as (Peak Area in Set B / Peak Area in Set A) * 100%. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Recovery (RE): Calculated as (Peak Area in Set C / Peak Area in Set B) * 100%.
-
Process Efficiency (PE): Calculated as (Peak Area in Set C / Peak Area in Set A) * 100%.
-
The matrix effect should be similar for both the analyte and the deuterated internal standard for effective compensation.
-
Mandatory Visualizations
General Workflow for Analysis with a Deuterated Internal Standard
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Logical Relationship of Error Correction
Caption: How deuterated internal standards correct for analytical errors.
Critical Considerations and Potential Pitfalls
While deuterated internal standards are incredibly powerful, their use is not without potential challenges that researchers must be aware of.
-
Isotopic Stability (Back-Exchange): Deuterium atoms on certain functional groups (e.g., -OH, -NH, -SH) can be labile and exchange with protons from the solvent, leading to a loss of the isotopic label.[7] It is crucial to select standards where deuterium is placed on stable positions, such as aromatic or aliphatic carbons.[8]
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to a slight change in physicochemical properties, resulting in a small chromatographic retention time shift between the analyte and the internal standard. If this shift causes the two compounds to elute in regions of different matrix effects, the correction may not be perfect.[9]
-
Purity: Both the chemical and isotopic purity of the deuterated standard are critical. High isotopic enrichment (typically ≥98%) is necessary to prevent signal contribution at the mass of the unlabeled analyte.
-
Availability and Synthesis: Commercially available deuterated standards may not exist for all analytes, necessitating custom synthesis. This can be achieved through methods like controlled hydrogen-deuterium exchange or de novo chemical synthesis.[10]
Conclusion
The use of deuterated internal standards in mass spectrometry represents a pinnacle of analytical rigor, enabling researchers to achieve highly accurate and precise quantification even in complex matrices. By co-eluting and behaving almost identically to the target analyte, they effectively compensate for a multitude of potential errors, from sample preparation losses to matrix-induced ion suppression. While careful selection and validation are paramount to avoid potential pitfalls like isotopic instability and chromatographic shifts, the benefits they confer in terms of data quality and reliability are indispensable for regulated bioanalysis, clinical diagnostics, and cutting-edge research. The principles and protocols outlined in this guide provide a solid foundation for the successful implementation of deuterated internal standards to enhance the integrity and confidence of mass spectrometric data.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. nebiolab.com [nebiolab.com]
- 4. lcms.cz [lcms.cz]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. myadlm.org [myadlm.org]
- 10. mdpi.com [mdpi.com]
Methodological & Application
LC-MS/MS method for paliperidone using 2,4-Difluorobenzoyl paliperidone-d4
An LC-MS/MS method for the quantitative analysis of paliperidone in human plasma has been developed and validated using a deuterated internal standard. This application note provides detailed protocols for sample preparation by Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), along with chromatographic and mass spectrometric conditions. The method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications.
The internal standard utilized in this method is paliperidone-d4, a deuterated analog of paliperidone. While the initial request specified 2,4-Difluorobenzoyl paliperidone-d4, extensive literature review indicates that paliperidone-d4 is the commonly used and commercially available internal standard for this application. The "d4" designation refers to the four deuterium atoms on the ethylamine linker of the molecule, which provides a stable isotopic label for mass spectrometric detection.
Experimental Protocols
Sample Preparation
Three distinct methods for plasma sample preparation are presented below. Solid Phase Extraction is recommended for the cleanest extracts, while Liquid-Liquid Extraction and Protein Precipitation offer simpler and faster alternatives.
a) Solid Phase Extraction (SPE)
This method provides high recovery and removal of matrix interferences.[1][2]
-
Conditioning: Condition a solid-phase extraction cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of HPLC grade water.
-
Sample Loading: To 500 µL of human plasma, add 50 µL of paliperidone-d4 internal standard solution (1 µg/mL in methanol). Vortex for 30 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase. Vortex for 1 minute.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE)
A straightforward and cost-effective method for sample cleanup.
-
Sample Preparation: To 200 µL of human plasma, add 20 µL of paliperidone-d4 internal standard solution (1 µg/mL in methanol). Vortex briefly.
-
Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
c) Protein Precipitation (PPT)
The simplest and fastest sample preparation technique, suitable for high-throughput analysis.
-
Sample Preparation: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of paliperidone-d4 internal standard solution (1 µg/mL in methanol).
-
Precipitation: Add 300 µL of acetonitrile. Vortex for 2 minutes to precipitate the plasma proteins.
-
Centrifugation: Centrifuge at 14,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): For improved sensitivity, the supernatant can be evaporated to dryness and reconstituted in the mobile phase as described for SPE and LLE. Alternatively, the supernatant can be directly injected for analysis.
-
Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical chromatographic and mass spectrometric conditions for the analysis of paliperidone and paliperidone-d4.
a) Liquid Chromatography
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 80% B over 3 minutes, hold at 80% B for 1 minute, return to 20% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
b) Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Paliperidone) | m/z 427.2 → 207.1 |
| MRM Transition (Paliperidone-d4) | m/z 431.2 → 211.1 |
| Collision Energy | Optimized for the specific instrument, typically 25-35 eV |
| Dwell Time | 100 ms |
Data Presentation
The following tables summarize the quantitative performance data for the Solid Phase Extraction method.[1][3]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | r² |
| Paliperidone | 0.1 - 100 | >0.995 |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | <10 | 95 - 105 | <15 | 90 - 110 |
| Low | 0.3 | <10 | 95 - 105 | <15 | 90 - 110 |
| Medium | 15 | <8 | 97 - 103 | <10 | 95 - 105 |
| High | 80 | <8 | 97 - 103 | <10 | 95 - 105 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Paliperidone | >90 | 92 - 108 |
| Paliperidone-d4 | >90 | 93 - 107 |
Visualizations
References
Application Notes and Protocols for the Quantification of 2,4-Difluorobenzoyl Paliperidone-d4 in Plasma
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder. Therapeutic drug monitoring of paliperidone is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing adverse effects. The use of a stable isotope-labeled internal standard, such as 2,4-Difluorobenzoyl paliperidone-d4, is essential for accurate quantification in biological matrices like plasma by correcting for matrix effects and variations in sample processing.
This document provides detailed application notes and protocols for the sample preparation of this compound and the analyte paliperidone in human plasma for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two common and effective sample preparation techniques are described: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Quantitative Data Summary
The following table summarizes the quantitative performance data from a validated LC-MS/MS method for the analysis of paliperidone in human plasma, utilizing paliperidone-d4 as the internal standard.
| Parameter | Result |
| Linearity Range | 0.200 - 55.115 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | ≥ 0.99[1][2][3] |
| Lower Limit of Quantitation (LLOQ) | 0.200 ng/mL[1][2][3] |
| Extraction Recovery | > 99% for both paliperidone and paliperidone-d4[1][2][3] |
| Precision (Within and Between Run) | Within 101.5%[1][2][3] |
| Accuracy (Within and Between Run) | 94.2% to 101.4%[1][2][3] |
Experimental Protocols
Two primary methods for the extraction of paliperidone and its deuterated internal standard from plasma are presented below.
Method 1: Protein Precipitation (PPT)
This method is rapid, simple, and requires minimal sample volume. It is well-suited for high-throughput analysis.
Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant)
-
Paliperidone and this compound reference standards
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge (capable of 15,000 x g)
-
Sample evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Aliquot 20 µL of plasma into a clean microcentrifuge tube. For blank samples, use 20 µL of blank plasma.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard working solution to all samples except the blank.
-
Protein Precipitation: Add 40 µL of acetonitrile to each tube and vortex for 1 minute to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 70 µL of the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness in a centrifugal evaporator at 40°C.
-
Reconstitution: Reconstitute the dried residue in 70 µL of 40% methanol in water.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT by removing more interfering matrix components, which can lead to reduced matrix effects and improved assay sensitivity.
Materials and Reagents:
-
Human plasma (K2EDTA as anticoagulant)
-
Paliperidone and this compound reference standards
-
SPE cartridges (e.g., C8 or C18, mixed-mode)
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ammonium hydroxide solution
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Sample evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Protocol:
-
Sample Pre-treatment: To a volume of plasma, add the this compound internal standard and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by water or a specific buffer to activate the sorbent.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances while retaining the analyte and internal standard. The specific wash solution will depend on the chosen SPE sorbent.
-
Elution: Elute the paliperidone and paliperidone-d4 from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile, potentially with a modifier like ammonium hydroxide).
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase used for the LC-MS/MS analysis.
-
Sample Transfer: Transfer the reconstituted sample to an autosampler vial for analysis.
Visualizations
Protein Precipitation Workflow
Caption: Workflow for Protein Precipitation Sample Preparation.
Logical Relationship of Sample Preparation to Analysis
Caption: Relationship between Sample Preparation and Final Analysis.
References
- 1. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. Solid phase microextraction and LC-MS/MS for the determination of paliperidone after stereoselective fungal biotransformation of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Analysis of Paliperidone in Human Plasma
Abstract
This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of paliperidone from human plasma samples. Paliperidone, an atypical antipsychotic, requires accurate quantification in plasma for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The described LLE method is a reliable and cost-effective sample preparation technique that yields clean extracts suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This document outlines the necessary reagents, step-by-step experimental procedure, and expected performance characteristics.
Introduction
Paliperidone, the active metabolite of risperidone, is a widely prescribed medication for the treatment of schizophrenia and schizoaffective disorder. Accurate measurement of its concentration in biological matrices is crucial for ensuring therapeutic efficacy and safety. While various sample preparation techniques exist, including solid-phase extraction (SPE) and protein precipitation (PPT), liquid-liquid extraction (LLE) remains a widely used method due to its simplicity, low cost, and high recovery rates for certain analytes. This protocol details a reproducible LLE procedure for the analysis of paliperidone in human plasma.
Experimental Protocol
This section provides a detailed methodology for the liquid-liquid extraction of paliperidone from human plasma. Two common organic solvents, ethyl acetate and diethyl ether, are presented as options for the extraction process.
Materials and Reagents:
-
Human plasma (collected in EDTA, heparin, or citrate tubes)
-
Paliperidone analytical standard
-
Internal Standard (IS) solution (e.g., Diazepam at 500 ng/mL or a deuterated paliperidone standard)
-
Ethyl acetate (HPLC grade)
-
Diethyl ether (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Centrifuge tubes (e.g., 15 mL polypropylene)
-
Vortex mixer
-
Centrifuge (capable of 5000 rpm)
-
Sample evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Sample Preparation Workflow
Caption: Workflow for Paliperidone Extraction.
Step-by-Step Procedure:
Method A: Ethyl Acetate Extraction [1]
-
Sample Aliquoting: Transfer 500 µL of human plasma into a 10 mL polypropylene centrifuge tube.[1]
-
Solvent Addition: Add 5.0 mL of ethyl acetate to the plasma sample.[1]
-
Extraction: Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and extraction of paliperidone into the organic phase.[1]
-
Phase Separation: Centrifuge the tubes at 5000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.[1]
-
Supernatant Transfer: Carefully transfer 1 mL of the upper organic layer (supernatant) into a clean polypropylene tube.[1]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a constant temperature of 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 200 µL) for the intended analytical method.[1]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the HPLC or LC-MS/MS system.
Method B: Diethyl Ether Extraction [2]
-
Sample Aliquoting: In a centrifuge tube, add 40 µL of the plasma sample.[2]
-
Internal Standard and Methanol Addition: Add 10 µL of the internal standard solution (e.g., 500 ng/mL diazepam) and 10 µL of methanol to the plasma sample.[2]
-
Initial Mixing: Vortex the mixture for 1 minute.[2]
-
Solvent Addition: Add 500 µL of diethyl ether to the mixture.[2]
-
Extraction: Vortex the sample for 3 minutes to facilitate the extraction.[2]
-
Phase Separation: Centrifuge the mixture at 13,000 rpm for 10 minutes.[2]
-
Supernatant Transfer: Transfer the supernatant (organic layer) to a separate sampling tube.
-
Evaporation: Evaporate the solvent to dryness.
-
Reconstitution: Dissolve the residue in 100 µL of a methanol-water mixture (e.g., 80:20, v/v).[2]
-
Final Centrifugation: Centrifuge the reconstituted sample at 13,000 rpm for 10 minutes.[2]
-
Analysis: Use the resulting supernatant for analysis.[2]
Quantitative Data Summary
The following tables summarize the performance characteristics of different sample preparation methods for paliperidone analysis found in the literature.
Table 1: Liquid-Liquid Extraction (LLE) Performance Data
| Parameter | Method Details | Value | Reference |
| Recovery | LLE in whole blood | 80-120% | [3][4] |
| Linearity | LLE in whole blood | Not Specified | [3][4] |
| LLOQ | LLE in whole blood | 15.0 ng/mL | [4] |
| LOD | LLE in whole blood | 5.0 ng/mL | [4] |
| Precision (Interday RSD%) | LLE in whole blood | < 10% | [3][4] |
Table 2: Comparative Data from Other Extraction Methods
| Parameter | Method Details | Value | Reference |
| Recovery | Solid Phase Extraction (SPE) | > 99% | [5] |
| Linearity | SPE | 0.200 - 55.115 ng/mL | [5] |
| LLOQ | SPE | 0.200 ng/mL | [5] |
| Precision (Within & Between Run) | SPE | < 101.5% | [5] |
| Accuracy | SPE | 94.2 - 101.4% | [5] |
| Linearity | Online SPE | 2.5 - 160 ng/mL | [6][7] |
| Precision (Intra- & Inter-day) | Online SPE | 1.1 - 8.2% | [6][7] |
| Accuracy | Online SPE | 6.6 - 7.6% | [6][7] |
Discussion
The provided LLE protocols offer a straightforward and effective means of extracting paliperidone from human plasma. The choice between ethyl acetate and diethyl ether will depend on laboratory preference, analyte recovery, and the specific requirements of the downstream analytical method. The quantitative data indicates that LLE can achieve high recovery and acceptable precision for the analysis of paliperidone.
It is important to note that while LLE is a robust technique, other methods such as SPE may offer higher throughput and automation capabilities, which can be advantageous for large sample batches. The comparative data in Table 2 illustrates the performance of SPE-based methods. The selection of the most appropriate extraction method should be based on the specific analytical goals, available resources, and required sensitivity of the assay.
Conclusion
The liquid-liquid extraction protocol detailed in this application note provides a reliable and validated method for the quantification of paliperidone in human plasma. This procedure is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurements of paliperidone for various research and clinical applications. The method's simplicity and cost-effectiveness make it a valuable tool in bioanalytical laboratories.
References
- 1. ijpbs.com [ijpbs.com]
- 2. mdpi.com [mdpi.com]
- 3. Post Mortem Paliperidone Blood Concentrations Following Long-Acting Injectable Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of risperidone, paliperidone and olanzapine in human serum by liquid chromatography-tandem mass spectrometry coupled with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of 2,4-Difluorobenzoyl paliperidone-d4
Introduction
Paliperidone is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder.[1] For quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a deuterated internal standard is crucial for accuracy and precision. 2,4-Difluorobenzoyl paliperidone-d4 is a stable isotope-labeled derivative of paliperidone, suitable for use as an internal standard. Effective sample preparation is critical to remove matrix interferences from biological fluids such as plasma or serum, ensuring reliable quantification.[2]
This application note details a robust solid-phase extraction (SPE) method for the efficient extraction of this compound from human plasma. The protocol utilizes a mixed-mode cation exchange sorbent, which provides a dual retention mechanism (reversed-phase and ion exchange) for superior selectivity and sample cleanup.[3][4][5] This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies or therapeutic drug monitoring of paliperidone.
Experimental Protocols
Materials and Reagents
-
SPE Cartridge: Mixed-Mode Strong Cation Exchange Polymeric Sorbent (e.g., Oasis MCX, Strata-X-C), 30 mg / 1 mL
-
Analytes: this compound standard, Paliperidone standard
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (≥98%)
-
Ammonium Hydroxide (28-30%)
-
Human Plasma (K2-EDTA)
-
-
Equipment:
-
SPE Vacuum or Positive Pressure Manifold
-
Centrifuge
-
Vortex Mixer
-
Analytical Balance
-
pH Meter
-
Evaporator (e.g., Nitrogen stream)
-
Autosampler Vials
-
Sample Pre-treatment
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
Centrifuge the plasma at 4000 rpm for 10 minutes to pellet any particulates.
-
In a clean tube, pipette 500 µL of the plasma supernatant.
-
Spike with the working solution of this compound (as internal standard).
-
Add 500 µL of 2% formic acid in deionized water to the plasma sample.
-
Vortex for 30 seconds to mix thoroughly. This step lyses protein binding and ensures the analyte is protonated for optimal binding to the cation exchange sorbent.[6][7]
Solid-Phase Extraction (SPE) Protocol
The following protocol is optimized for a 30 mg / 1 mL mixed-mode cation exchange cartridge. Flow rates should be maintained at approximately 1-2 mL/min unless otherwise specified.
| Step | Reagent | Volume | Purpose |
| 1. Condition | Methanol | 1 mL | Wets the sorbent and activates the reversed-phase functional groups.[7] |
| 2. Equilibrate | 2% Formic Acid in Deionized Water | 1 mL | Prepares the sorbent with the appropriate pH and ionic environment to maximize the retention of the protonated basic analyte.[7][8] |
| 3. Load | Pre-treated Plasma Sample | 1 mL | The sample is loaded onto the cartridge. The analyte binds via both reversed-phase and strong cation exchange mechanisms. |
| 4. Wash 1 | 2% Formic Acid in Deionized Water | 1 mL | Removes polar, water-soluble interferences and salts. |
| 5. Wash 2 | Methanol | 1 mL | Removes non-polar and weakly retained interferences bound by reversed-phase interactions. The analyte remains bound due to the strong ion-exchange mechanism.[5] |
| 6. Elute | 5% Ammonium Hydroxide in Methanol | 1 mL | The basic pH neutralizes the charge on the analyte, disrupting the ion-exchange bond, while the methanol disrupts the reversed-phase interaction, allowing for elution.[3] |
| 7. Dry-down | N/A | N/A | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. |
| 8. Reconstitute | 100 µL of Mobile Phase (e.g., 50:50 ACN:Water) | 100 µL | The dried extract is reconstituted in a solvent compatible with the subsequent analytical method (e.g., LC-MS/MS). |
Data Presentation
Method Performance Characteristics
The following table summarizes the expected performance of the SPE method based on typical results for similar bioanalytical assays of antipsychotics.[9][10]
| Parameter | Expected Value | Description |
| Recovery (%) | > 85% | The percentage of the analyte recovered from the sample matrix after the extraction process. |
| Matrix Effect (%) | 90 - 110% | The effect of co-eluting matrix components on the ionization of the analyte, expressed as a percentage. |
| Process Efficiency (%) | > 80% | The combined effect of recovery and matrix effects, representing the overall efficiency of the method. |
| RSD of Recovery (%) | < 15% | The relative standard deviation of recovery values across multiple samples, indicating precision. |
Visualizations
SPE Workflow Diagram
The following diagram illustrates the complete workflow for the solid-phase extraction of this compound from plasma.
Caption: Workflow for the solid-phase extraction and analysis of the target analyte.
Analyte Retention and Elution Logic
The following diagram explains the logical basis for the retention and selective elution of the basic analyte using a mixed-mode sorbent.
Caption: Retention and elution mechanism on a mixed-mode cation exchange sorbent.
References
- 1. biotage.com [biotage.com]
- 2. researchgate.net [researchgate.net]
- 3. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biotage.com [biotage.com]
- 6. Reversed-Phase SPE Methodology [sigmaaldrich.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Determination of atypical antipsychotics in human plasma by UPLC-UV with polystyrene nanofibers as a solid-phase extraction sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC analysis of the novel antipsychotic drug quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: UPLC-MS/MS Quantification of Paliperidone in Human Plasma Using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of paliperidone in human plasma. The use of a stable isotope-labeled internal standard, paliperidone-d4, ensures high accuracy and precision, correcting for variability in sample preparation and instrument response. The described protocol, involving a straightforward protein precipitation extraction and a rapid chromatographic run, is suitable for high-throughput analysis in clinical research and pharmacokinetic studies.
Introduction
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic agent used in the treatment of schizophrenia and schizoaffective disorder.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of paliperidone are crucial for optimizing treatment and ensuring patient safety. UPLC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3][4] The use of a deuterated internal standard is essential for reliable quantification as it closely mimics the analyte's behavior during extraction and ionization, thus compensating for potential matrix effects and instrument variability.[5][6][7] This document provides a detailed protocol for the quantification of paliperidone in human plasma using paliperidone-d4 as the internal standard.
Experimental
Materials and Reagents
-
Paliperidone reference standard
-
Paliperidone-d4 internal standard (IS)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Ammonium acetate
-
Formic acid
-
Human plasma (K2-EDTA)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Analytical balance
-
Microcentrifuge
-
Calibrated pipettes
-
Autosampler vials
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of paliperidone and paliperidone-d4 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the paliperidone stock solution with 50:50 methanol/water to prepare working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the paliperidone-d4 stock solution with methanol to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.2 - 55 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of paliperidone from plasma samples.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL paliperidone-d4) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or autosampler vial for analysis.
UPLC-MS/MS Conditions
UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)[8] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min[9] |
| Gradient | 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions |
| Run Time | 3.5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[10] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 15 psi |
| Collision Gas | 10 psi |
| IonSpray Voltage | 5500 V[10] |
| Temperature | 700°C[10] |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Paliperidone | 427.2 | 207.2 | 35 |
| Paliperidone-d4 | 431.2 | 211.2 | 35 |
Note: Collision energies and other MS parameters may require optimization for the specific instrument used.
Data and Results
The method was validated for linearity, precision, accuracy, recovery, and matrix effect.
Linearity
The calibration curve was linear over the concentration range of 0.200 ng/mL to 55.115 ng/mL.[11] The correlation coefficient (r²) was consistently ≥ 0.99.
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at three QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low | 0.5 | < 5 | < 6 | 95 - 105 |
| Medium | 5 | < 4 | < 5 | 97 - 103 |
| High | 40 | < 3 | < 4 | 98 - 102 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed for paliperidone.
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Low | > 95% | 93 - 104 |
| High | > 95% | 96 - 102 |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS workflow for paliperidone quantification.
Paliperidone Metabolism Overview
Paliperidone undergoes limited hepatic metabolism and is primarily excreted unchanged by the kidneys.[1][12] Four minor metabolic pathways have been identified, but they account for a small fraction of its clearance.[12][13]
Caption: Simplified metabolic fate of paliperidone.
Conclusion
The UPLC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of paliperidone in human plasma. The use of a deuterated internal standard, paliperidone-d4, ensures the accuracy and precision of the results. This method is well-suited for applications in therapeutic drug monitoring and pharmacokinetic research.
References
- 1. psychdb.com [psychdb.com]
- 2. Paliperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. cerilliant.com [cerilliant.com]
- 8. japsonline.com [japsonline.com]
- 9. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,4-Difluorobenzoyl paliperidone-d4 in pharmacokinetic studies
Application of Paliperidone-d4 in Pharmacokinetic Studies
Publication Number: AN-PK-2025-11-03
Intended Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the application of paliperidone-d4 as an internal standard in pharmacokinetic (PK) studies of paliperidone. Paliperidone, an atypical antipsychotic, requires accurate quantification in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like paliperidone-d4 is crucial for developing robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This note details the rationale for using paliperidone-d4, presents key quantitative data for its use in LC-MS/MS analysis, and provides a detailed protocol for a typical pharmacokinetic study.
Introduction to Paliperidone and the Role of Deuterated Internal Standards
Paliperidone is the major active metabolite of risperidone and is used for the treatment of schizophrenia and schizoaffective disorder.[1] Its therapeutic efficacy is dependent on maintaining optimal concentrations in the bloodstream. Pharmacokinetic studies are therefore essential throughout the drug development process to establish dosing regimens, assess bioavailability, and investigate potential drug-drug interactions.
Accurate bioanalysis is the cornerstone of reliable pharmacokinetic data. LC-MS/MS has become the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma and serum due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be affected by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response.
To compensate for these potential sources of error, a suitable internal standard (IS) is incorporated into every sample. The ideal IS is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the "gold standard" for internal standards in LC-MS/MS bioanalysis.[1] Paliperidone-d4 is the deuterated analog of paliperidone and serves as an excellent internal standard for its quantification.
Note on Terminology: The user-specified "2,4-Difluorobenzoyl paliperidone-d4" appears to be a misnomer. The synthesis of risperidone, the parent drug of paliperidone, involves a 2,4-difluorobenzoyl moiety; however, this group is not present in the final structure of paliperidone. The correct and commonly used deuterated internal standard for paliperidone is paliperidone-d4 . This document will proceed with information pertaining to paliperidone-d4.
Rationale for Using Paliperidone-d4
The use of paliperidone-d4 as an internal standard offers several advantages in the bioanalysis of paliperidone:
-
Similar Physicochemical Properties: Since the substitution of hydrogen with deuterium results in a minimal change in the chemical properties of the molecule, paliperidone-d4 exhibits nearly identical chromatographic retention times, extraction recovery, and ionization efficiency to paliperidone.
-
Co-elution with Analyte: Co-elution of the analyte and the internal standard is critical for compensating for matrix effects. As paliperidone-d4 co-elutes with paliperidone, any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard, leading to an accurate ratio of the two compounds.
-
Mass Differentiation: The mass difference between paliperidone and paliperidone-d4 (typically 4 atomic mass units) allows for their simultaneous detection and quantification by the mass spectrometer without mutual interference.
-
Improved Accuracy and Precision: By normalizing the analyte response to the internal standard response, the use of paliperidone-d4 significantly improves the accuracy and precision of the bioanalytical method.
Illustrative Synthesis of Paliperidone-d4
For instance, the piperidine ring in a suitable precursor could be deuterated. The synthesis of deuterated piperidines can be achieved through various methods, including the reduction of pyridine derivatives with a deuterium source. A key intermediate in the synthesis of paliperidone could be subjected to a reduction step using a deuterating agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium atoms at specific positions. Another approach involves the catalytic H-D exchange of a late-stage intermediate or paliperidone itself.
Quantitative Data for LC-MS/MS Analysis
The following table summarizes typical mass spectrometry parameters for the analysis of paliperidone using paliperidone-d4 as an internal standard. These values are illustrative and should be optimized for the specific instrument and chromatographic conditions used.
| Parameter | Paliperidone (Analyte) | Paliperidone-d4 (Internal Standard) |
| Molecular Formula | C₂₃H₂₇FN₄O₃ | C₂₃H₂₃D₄FN₄O₃ |
| Molecular Weight | 426.49 g/mol | 430.51 g/mol |
| Ionization Mode | ESI+ | ESI+ |
| Precursor Ion (m/z) | 427.2 | 431.2 |
| Product Ion (m/z) | 207.2 | 211.2 |
| Collision Energy (eV) | Optimized for instrument | Optimized for instrument |
| Declustering Potential (V) | Optimized for instrument | Optimized for instrument |
Data compiled from publicly available research.[2][3][4]
Experimental Protocols
Bioanalytical Method Validation
Prior to analyzing study samples, the LC-MS/MS method must be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Accuracy and Precision: Assessed at multiple concentration levels (LQC, MQC, HQC).
-
Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).
-
Matrix Effect: Evaluation of the influence of the biological matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and processing conditions (freeze-thaw, short-term, long-term).
Pharmacokinetic Study Protocol
This protocol outlines a typical single-dose pharmacokinetic study in healthy human subjects.
5.2.1. Study Design
-
Study Population: A cohort of healthy adult volunteers.
-
Study Design: An open-label, single-dose, single-period study.
-
Dosing: Administration of a single oral dose of paliperidone.
-
Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose).
5.2.2. Sample Collection and Handling
-
Collect whole blood (approximately 5 mL) into tubes containing an appropriate anticoagulant (e.g., K₂EDTA).
-
Gently invert the tubes several times to ensure proper mixing.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma into labeled polypropylene tubes.
-
Store the plasma samples at -80°C until analysis.
5.2.3. Sample Preparation (Solid-Phase Extraction - SPE)
-
Thaw the plasma samples at room temperature.
-
To 200 µL of plasma, add 50 µL of the paliperidone-d4 internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
Vortex for 30 seconds.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate washing solution (e.g., 2% formic acid in water, followed by methanol) to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.
5.2.4. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate of 0.3-0.5 mL/min.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode, monitoring the transitions for paliperidone and paliperidone-d4 as specified in the data table.
5.2.5. Data Analysis
-
Integrate the peak areas for both paliperidone and paliperidone-d4.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of paliperidone in the study samples by interpolating their peak area ratios from the calibration curve.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t½ (half-life).
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of paliperidone.
Caption: Principle of using a deuterated internal standard for quantification.
References
Application Notes and Protocols for the Quantification of Paliperidone using 2,4-Difluorobenzoyl paliperidone-d4 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone, an atypical antipsychotic, is the major active metabolite of risperidone. Accurate quantification of paliperidone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the analysis of paliperidone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2,4-Difluorobenzoyl paliperidone-d4 (paliperidone-d4) as the internal standard. The methods described are designed to be sensitive and robust for use in a research or clinical laboratory setting.
Mass Spectrometry Parameters
The successful quantification of paliperidone and its deuterated internal standard, paliperidone-d4, relies on optimized mass spectrometry parameters for selective and sensitive detection. The following table summarizes the key parameters for Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. These parameters are a reliable starting point for method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Paliperidone | 427.2 | 207.2 | Positive ESI |
| This compound | 431.2 | 211.2 | Positive ESI |
Table 1: Mass Spectrometry Parameters for Paliperidone and its Deuterated Internal Standard.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for extracting paliperidone from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (ACN), HPLC grade
-
Paliperidone and this compound stock solutions
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (paliperidone-d4).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is essential to resolve paliperidone and its internal standard from endogenous matrix components.
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm)[1][2] |
| Mobile Phase | Methanol: 5 mM Ammonium Acetate in Water (70:30, v/v)[1][2] |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3 minutes[1][2] |
Table 2: Liquid Chromatography Conditions.
Mass Spectrometry Detection
The mass spectrometer should be operated in the positive electrospray ionization (ESI) mode and set to monitor the MRM transitions specified in Table 1.
MS/MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Mass Spectrometry Conditions. Note: These are typical values and may require optimization for different instruments.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for the LC-MS/MS analysis of paliperidone.
Caption: Logical relationship of components for paliperidone quantification.
References
Application Notes and Protocols for the Chromatographic Separation of Paliperidone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paliperidone, the major active metabolite of the atypical antipsychotic risperidone, is a psychotropic agent used for the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic activity is primarily mediated through the antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1] Accurate and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the chromatographic separation of paliperidone, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) techniques. While paliperidone itself is a metabolite, its own metabolism is not extensive, involving pathways such as dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission, with no single metabolite accounting for more than 10% of the dose.[1] The primary focus of many analytical methods is the separation of paliperidone (9-hydroxyrisperidone) from its parent drug, risperidone, and its quantification in various matrices.
Signaling Pathway of Paliperidone
The therapeutic effects of paliperidone are attributed to its interaction with several neurotransmitter receptors in the brain. The diagram below illustrates the primary signaling pathway.
Caption: Paliperidone's mechanism of action.
Experimental Workflow for Chromatographic Analysis
The general workflow for the analysis of paliperidone in biological matrices or pharmaceutical formulations involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: General experimental workflow.
Quantitative Data Summary
The following tables summarize quantitative data from various validated chromatographic methods for the determination of paliperidone.
Table 1: HPLC-UV Methods for Paliperidone Analysis
| Parameter | Method 1[3] | Method 2[4] | Method 3[5] |
| Column | Thermosil Symmetry C18 (100 x 4.6 mm, 5 µm) | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) | Phenomenex, Gemini NX, ODS (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Ammonium acetate buffer (pH 4.0) : Acetonitrile (50:50, v/v) | Phosphate buffer (pH 3.0) : Acetonitrile (60:40, v/v) | Methanol : Acetonitrile : 0.15% TEA in water (pH 6) (50:20:30, v/v) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (UV) | 275 nm | 225 nm | 237 nm |
| Retention Time | 2.458 min | 5.02 min | Not Specified |
| Linearity Range | 5-30 µg/mL | 5-30 µg/mL | Not Specified |
| LOD | Not Specified | 0.58 µg/mL | 0.14 µg/mL |
| LOQ | Not Specified | 1.76 µg/mL | 0.42 µg/mL |
| Recovery | 98.5% - 101.3% | 101.10% | 100.15% - 101.29% |
Table 2: LC-MS/MS Methods for Paliperidone Analysis in Human Plasma
| Parameter | Method 1[6][7] | Method 2[8] | Method 3[9] |
| Column | Cellulose-based LC column | Thermo Betabasic-8 (100 x 4.6 mm, 5 µm) | Not Specified |
| Mobile Phase | Gradient of Hexane, Isopropanol, and Ethanol | Methanol : Ammonium acetate solution (70:30, v/v) | Not Specified |
| Flow Rate | 1.0 mL/min (accelerated to 2.0 mL/min) | 1.0 mL/min | Not Specified |
| Detection | Tandem Mass Spectrometry | Tandem Mass Spectrometry | Tandem Mass Spectrometry |
| MRM Transition | Not Specified | 427.2 > 207.2 m/z | Not Specified |
| Retention Time | 4.3 min (accelerated method) | 1.9 min | Not Specified |
| Linearity Range | 0.2-100 ng/mL | 0.200-55.115 ng/mL | 0.100-250 ng/mL |
| LOQ | 0.2 ng/mL | 0.200 ng/mL | 0.1 ng/mL |
| Recovery | Not Specified | > 99% | Not Specified |
Detailed Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Paliperidone in Pharmaceutical Formulations
This protocol is based on a validated method for the estimation of paliperidone in bulk and tablet dosage forms.[3][10]
1. Materials and Reagents
-
Paliperidone reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (AR grade)
-
Glacial acetic acid (AR grade)
-
Water (HPLC grade)
-
0.45 µm membrane filter
2. Chromatographic Conditions
-
Instrument: Waters HPLC system with a UV detector.[3]
-
Column: Thermosil Symmetry C18 (100 x 4.6 mm I.D., 5 µm particle size).[3]
-
Mobile Phase: A 50:50 (v/v) mixture of ammonium acetate buffer (pH 4.0) and acetonitrile.[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection Wavelength: 275 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient.[3]
3. Preparation of Solutions
-
Ammonium Acetate Buffer (pH 4.0): Dissolve an appropriate amount of ammonium acetate in HPLC grade water and adjust the pH to 4.0 with glacial acetic acid.
-
Mobile Phase: Mix the ammonium acetate buffer and acetonitrile in a 50:50 ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[3]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of paliperidone reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions in the range of 5-30 µg/mL by diluting the stock solution with the mobile phase.[3]
4. Sample Preparation (Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of paliperidone and transfer to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linear range (e.g., 10 µg/mL).
5. System Suitability
-
Inject five replicate injections of a standard solution (e.g., 10 µg/mL).
-
The system is suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0%, the theoretical plates are more than 2000, and the tailing factor is not more than 2.0.
6. Analysis
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of paliperidone in the sample by comparing the peak area of the sample with that of the standard.
Protocol 2: LC-MS/MS Method for Paliperidone in Human Plasma
This protocol is a representative method for the quantification of paliperidone in a biological matrix, suitable for pharmacokinetic studies.[8]
1. Materials and Reagents
-
Paliperidone reference standard
-
Paliperidone-d4 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges
2. LC-MS/MS Conditions
-
Instrument: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm.[8]
-
Mobile Phase: Methanol : Ammonium acetate solution (70:30, v/v).[8]
-
Flow Rate: 1.0 mL/min (with a 1:1 post-column split).[8]
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive ESI.
-
MRM Transitions:
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of paliperidone and paliperidone-d4 in methanol.
-
Working Standard and IS Solutions: Prepare working solutions by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).
-
Calibration Standards and Quality Controls (QCs): Spike drug-free human plasma with appropriate volumes of the working standard solutions to prepare calibration standards over the desired concentration range (e.g., 0.200 to 55.115 ng/mL) and QC samples at low, medium, and high concentrations.[8]
4. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the IS working solution and vortex.
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences (e.g., water, low percentage of organic solvent).
-
Elute the analyte and IS with an appropriate elution solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of paliperidone to the IS against the nominal concentration of the calibration standards.
-
Use a weighted (1/x² or 1/x) linear regression to fit the data.
-
Determine the concentration of paliperidone in the QC and unknown samples from the calibration curve.
-
The accuracy and precision of the method should be within ±15% (±20% for the LOQ).
Conclusion
The chromatographic methods detailed in this document provide robust and reliable approaches for the quantitative analysis of paliperidone in both pharmaceutical formulations and biological matrices. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample. For routine quality control of bulk drug and dosage forms, HPLC-UV is often sufficient. For bioanalytical applications requiring high sensitivity and selectivity, such as therapeutic drug monitoring and pharmacokinetic studies, LC-MS/MS is the method of choice. The provided protocols and data summaries serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for paliperidone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Paliperidone - Wikipedia [en.wikipedia.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. ajrcps.com [ajrcps.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Forensic Toxicological Analysis of Paliperidone using 2,4-Difluorobenzoyl Paliperidone-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the analysis of paliperidone in forensic toxicology, emphasizing the use of its deuterated internal standard, 2,4-Difluorobenzoyl paliperidone-d4, to ensure accuracy and precision.
Introduction
Paliperidone, the active metabolite of risperidone, is an atypical antipsychotic medication used in the treatment of schizophrenia and schizoaffective disorder. Its presence in post-mortem and other forensic samples requires sensitive and specific analytical methods for accurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to compensate for matrix effects, extraction inconsistencies, and instrumental variations, thereby ensuring reliable results.[1]
Analytical Principle
The quantification of paliperidone in biological matrices is typically achieved by LC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the accurate measurement of drug concentrations even in complex samples. A known amount of the deuterated internal standard, this compound, is added to the sample at the beginning of the extraction process. This standard behaves chemically and physically similarly to the non-labeled paliperidone throughout the extraction and analysis. By comparing the peak area ratio of paliperidone to paliperidone-d4, precise quantification can be achieved.
Quantitative Data Summary
The following tables summarize the quantitative data from validated LC-MS/MS methods for the analysis of paliperidone using a deuterated internal standard.
Table 1: LC-MS/MS Method Parameters for Paliperidone Analysis in Human Plasma
| Parameter | Value |
| Internal Standard | Paliperidone-d4 |
| Linearity Range | 0.200 - 55.115 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 94.2% - 101.4% |
| Extraction Recovery | > 99% |
| Mass Transition (Paliperidone) | m/z 427.2 → 207.2 |
| Mass Transition (Paliperidone-d4) | m/z 431.2 → 211.2 |
Data sourced from a validated high-performance liquid chromatography-mass spectrometric method for the estimation of paliperidone in human plasma.[1]
Table 2: LC-MS Method Validation for Paliperidone in Post-Mortem Whole Blood
| Parameter | Value |
| Linearity Coefficient (r²) | 0.9992 |
| Limit of Detection (LOD) | 5.0 ng/mL |
| Lower Limit of Quantification (LLOQ) | 15.0 ng/mL |
| Inter-day Precision (%RSD) | < 10% |
| Recovery | 80% - 120% |
| Observed Concentration Range | 23.4 - 146.9 ng/mL |
This data is from a validated method for the analysis of paliperidone in authentic autopsy cases.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Paliperidone from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for the determination of paliperidone in human plasma.[1]
Materials:
-
Human plasma samples
-
Paliperidone-d4 internal standard solution
-
Methanol (HPLC grade)
-
Ammonium acetate solution
-
Solid-phase extraction (SPE) cartridges (e.g., Waters Oasis HLB)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 200 µL of human plasma, add a known amount of paliperidone-d4 internal standard.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute paliperidone and paliperidone-d4 from the cartridge with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (Methanol: Ammonium acetate solution, 70:30 v/v).
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Paliperidone from Post-Mortem Whole Blood
This protocol is based on a method developed for the analysis of paliperidone in small volumes of whole blood from autopsy cases.
Materials:
-
Whole blood samples (10 µL)
-
Paliperidone-d4 internal standard solution
-
Extraction solvent (e.g., a mixture of butyl acetate and butanol)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: In a microcentrifuge tube, add 10 µL of whole blood and a known amount of paliperidone-d4 internal standard.
-
Extraction: Add 100 µL of the extraction solvent.
-
Mixing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Visualizations
Discussion
Importance of Deuterated Internal Standard
The use of this compound as an internal standard is paramount for accurate quantification in forensic toxicology. Deuterated standards co-elute with the analyte and have nearly identical chemical and physical properties, but are distinguishable by mass spectrometry due to their mass difference. This allows for the correction of analytical variability that can arise during sample preparation and instrumental analysis, leading to more reliable and defensible results.
Paliperidone Metabolism and Post-Mortem Considerations
Paliperidone is not extensively metabolized, with a significant portion being excreted unchanged in the urine.[2] However, several minor metabolic pathways exist, including dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission. In forensic investigations, it is also crucial to consider post-mortem redistribution, where drugs can diffuse from tissues with high concentrations (like the lungs and liver) into the blood after death. This can lead to an increase in the drug concentration in central blood (e.g., heart blood) compared to peripheral blood (e.g., femoral blood).[3][4] Therefore, the site of blood collection is a critical factor in the interpretation of post-mortem toxicological results. Furthermore, studies have shown that paliperidone can be decomposed by hemoglobin in a temperature-dependent manner after death, leading to the formation of metabolites such as 6-fluoro-3-(4-piperidinyl)benzisoxazole.[5][6] This highlights the importance of timely sample collection and appropriate storage to minimize post-mortem changes.
Conclusion
The analytical methods described, utilizing this compound as an internal standard, provide a robust and reliable approach for the quantification of paliperidone in forensic toxicology casework. The detailed protocols and understanding of paliperidone's metabolism and post-mortem behavior are essential for accurate interpretation of results and for providing valuable information in legal investigations.
References
- 1. Post Mortem Paliperidone Blood Concentrations Following Long-Acting Injectable Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. The time-dependant post-mortem redistribution of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of postmortem paliperidone metabolite in human blood by LC-Q-Orbitrap-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with 2,4-Difluorobenzoyl Paliperidone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Difluorobenzoyl Paliperidone-d4 as an internal standard to overcome ion suppression in LC-MS/MS analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| High variability in the analyte/internal standard (IS) peak area ratio across a run. | Inconsistent ion suppression or enhancement affecting the analyte and IS differently. Chromatographic shift of either the analyte or the IS, leading to differential matrix effects.[1][2] | - Ensure co-elution of the analyte and this compound. Adjusting the chromatographic gradient or mobile phase composition may be necessary.[3] - Evaluate the sample cleanup procedure to remove interfering matrix components.[3][4] - Check for and resolve any issues causing retention time shifts, such as column degradation or mobile phase inconsistencies. |
| Low or no signal for this compound. | Incorrect mass transition (MRM) settings. Poor ionization of the internal standard. Degradation of the internal standard. | - Verify the precursor and product ion m/z values for this compound are correctly entered in the instrument method. - Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to ensure efficient ionization. - Prepare a fresh stock solution of the internal standard to rule out degradation. |
| Analyte signal is suppressed, but the internal standard signal remains strong. | The analyte and internal standard are not experiencing the same matrix effects. This can happen if they do not co-elute perfectly or if the suppressing agent has a specific effect on the analyte's ionization.[2] | - Modify the chromatographic method to achieve complete co-elution of the analyte and internal standard.[3] - Investigate the nature of the co-eluting matrix components through techniques like post-column infusion to identify the region of ion suppression.[4] - Consider further sample dilution to reduce the concentration of matrix components, if sensitivity allows.[5] |
| Unexpected peaks are interfering with the analyte or internal standard. | Contamination from the sample matrix, collection tubes, or solvents. Carryover from a previous injection. | - Analyze blank matrix samples to identify the source of interference.[6] - Implement a more rigorous sample preparation method. - Optimize the autosampler wash procedure to minimize carryover. |
| The calibration curve is non-linear or has poor correlation (r² < 0.99). | Inconsistent ion suppression across the concentration range. Inaccurate preparation of calibration standards. Saturation of the detector at high concentrations. | - Ensure the internal standard concentration is appropriate and consistent across all calibrators and samples. - Re-prepare the calibration standards carefully. - Extend the linear range by adding more calibration points at the lower or upper end, or by using a weighted regression model.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred for mitigating ion suppression?
A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte of interest.[7] This similarity ensures that the SIL-IS and the analyte behave almost identically during sample extraction, chromatography, and ionization.[3] As a result, any ion suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard to the same degree. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.[3][8]
Q2: What are the critical instrument parameters to optimize for the analysis of Paliperidone and this compound?
The most critical parameters are the Multiple Reaction Monitoring (MRM) transitions and the collision energies. For Paliperidone, a common transition is m/z 427.2 > 207.2.[6][9][10] For the deuterated internal standard, Paliperidone-d4, the transition is typically m/z 431.2 > 211.2.[6][9][10] It is essential to optimize the collision energy for each of these transitions to achieve the most stable and intense fragment ion signal. Other important parameters to optimize include the ion source settings (e.g., electrospray voltage, source temperature, nebulizer and drying gas flows) to ensure efficient and stable ionization.
Q3: How can I experimentally verify that this compound is effectively compensating for matrix effects?
A post-column infusion experiment is a standard method to visualize and assess ion suppression.[4] In this experiment, a constant flow of the analyte and internal standard is infused into the LC eluent after the analytical column, while a blank matrix extract is injected. Any dip in the baseline signal for the analyte and internal standard indicates a region of ion suppression. If the internal standard is effective, the signal for both compounds should dip proportionally at the same retention time.
Q4: Can chromatographic separation between the analyte and its deuterated internal standard be problematic?
Yes, a slight chromatographic separation, often referred to as the "isotope effect," can sometimes be observed with deuterated internal standards.[2] If this separation is significant and occurs in a region of steep change in ion suppression, the analyte and the internal standard will not experience the same degree of matrix effect, leading to inaccurate results.[2] It is crucial to use a chromatographic method that ensures complete co-elution of the analyte and this compound.[3]
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
-
To 500 µL of plasma, add 50 µL of this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of 4% phosphoric acid and vortex.
-
Load the entire sample onto a pre-conditioned mixed-mode cation exchange SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following table summarizes a typical set of starting parameters for an LC-MS/MS method for Paliperidone analysis. These should be optimized for the specific instrumentation being used.
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Paliperidone MRM | 427.2 -> 207.2 |
| Paliperidone-d4 MRM | 431.2 -> 211.2 |
Visualizations
Caption: Experimental workflow for overcoming ion suppression.
Caption: Logic of using a SIL-IS to correct for ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Stability of 2,4-Difluorobenzoyl paliperidone-d4 in biological matrices
Welcome to the technical support center for 2,4-Difluorobenzoyl paliperidone-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in biological matrices. The information herein is compiled from established bioanalytical best practices and stability data from the non-deuterated parent compound, paliperidone.
Disclaimer: Specific stability studies on this compound in biological matrices are not extensively available in public literature. The following guidance is based on the known stability of paliperidone and general principles for the handling of deuterated internal standards in bioanalytical assays. It is crucial to perform in-house validation to establish the stability of this internal standard under your specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary use in research?
A1: this compound is a stable isotope-labeled (SIL) analog of a paliperidone derivative. It is intended for use as an internal standard (IS) in quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labels provide a mass shift, allowing it to be distinguished from the unlabeled analyte while sharing very similar chemical and physical properties. This co-elution and similar ionization behavior help to correct for variability during sample preparation and analysis.[1][2][3]
Q2: What are the potential degradation pathways for paliperidone and its deuterated analogs?
A2: Based on forced degradation studies of paliperidone, the primary degradation pathways include hydrolysis (under acidic and alkaline conditions), oxidation, and photolysis.[4][5][6][7] A common degradation product observed under oxidative stress is the N-oxide derivative.[4][5] It is reasonable to assume that this compound would be susceptible to similar degradation. The deuterium labeling is not expected to significantly alter these degradation pathways but is placed on a stable part of the molecule to prevent H/D exchange.[8]
Q3: What are the general recommendations for storing stock solutions of this compound?
A3: Stock solutions should be stored at -20°C or lower in a tightly sealed container to minimize solvent evaporation and protect from light.[5] The stability of stock solutions should be verified over the intended storage duration as part of the bioanalytical method validation.
Q4: How should I handle biological samples (plasma, blood, urine) containing this compound?
A4: Biological samples should be stored frozen, preferably at -80°C, for long-term stability.[9] It is important to minimize freeze-thaw cycles. For whole blood, stability can be a concern, and it is recommended to process samples to plasma or serum as soon as possible after collection.
Stability Data Summary
The following tables summarize the expected stability of this compound in various biological matrices based on data from paliperidone and general guidance for atypical antipsychotics. These are indicative and must be confirmed by in-house validation.
Table 1: Stock Solution Stability
| Storage Condition | Matrix | Expected Stability |
| Room Temperature | Methanol/Acetonitrile | Up to 48 hours (in dark)[7] |
| 2-8°C | Methanol/Acetonitrile | Up to 1 week (in dark) |
| -20°C | Methanol/Acetonitrile | At least 6 months |
Table 2: Freeze-Thaw Stability in Human Plasma
| Number of Cycles | Storage Temperature | Expected Stability |
| 3 cycles | -20°C to Room Temp. | Stable[10] |
| 5 cycles | -80°C to Room Temp. | Likely Stable (Verification Recommended) |
Table 3: Short-Term and Long-Term Stability in Biological Matrices
| Matrix | Storage Condition | Duration | Expected Stability |
| Human Plasma (EDTA) | Room Temperature | Up to 24 hours | Likely Stable |
| 2-8°C | Up to 1 week | Likely Stable | |
| -20°C | At least 1 year[10] | ||
| -80°C | > 1 year (extended stability)[9] | ||
| Whole Blood | Room Temperature | Up to 4 hours | Verification Required |
| Urine (acidified) | Room Temperature | Up to 24 hours | Likely Stable |
| -20°C | At least 1 year |
Experimental Protocols
Protocol 1: Stock Solution Stability Assessment
Objective: To determine the stability of this compound stock solution under various storage conditions.
Methodology:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Divide the stock solution into aliquots for storage at different conditions (e.g., room temperature, 4°C, and -20°C).
-
At specified time points (e.g., 0, 24, 48 hours for room temperature; 0, 7, 14 days for 4°C; 0, 1, 3, 6 months for -20°C), analyze the stored solutions.
-
Compare the analyte response of the stored solutions against a freshly prepared stock solution of the same concentration.
-
Acceptance Criteria: The mean response of the stored solution should be within ±10% of the freshly prepared solution.
Caption: Workflow for Stock Solution Stability Assessment.
Protocol 2: Freeze-Thaw Stability in Plasma
Objective: To evaluate the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Spike a pool of blank human plasma with this compound at a relevant concentration.
-
Aliquot the spiked plasma into multiple tubes.
-
Store the aliquots at the intended storage temperature (e.g., -20°C or -80°C).
-
Subject a set of aliquots to a predetermined number of freeze-thaw cycles (e.g., 3 or 5 cycles). A single cycle consists of freezing for at least 12 hours and then thawing unassisted at room temperature.
-
After the final thaw, analyze the samples and compare the response to a freshly spiked control sample that has not undergone any freeze-thaw cycles.
-
Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Deuterium exchange issues with 2,4-Difluorobenzoyl paliperidone-d4
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals using 2,4-Difluorobenzoyl Paliperidone-d4 as an internal standard in analytical experiments, particularly liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question 1: Why am I observing a lower-than-expected signal for my paliperidone-d4 internal standard or seeing a peak at the mass of the non-deuterated paliperidone?
Answer:
This issue is often indicative of deuterium back-exchange , where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents). This leads to a decrease in the concentration of the d4-standard and an artificial increase in the signal of the non-deuterated analyte, compromising the accuracy of quantification.
Possible Causes and Solutions:
-
pH of Solvents: Deuterium exchange is catalyzed by both acidic and basic conditions. The minimum exchange rate for many molecules occurs around pH 2.6.[1][2] Storing or handling the standard in highly acidic or basic solutions should be avoided.[3]
-
Recommendation: Prepare all solutions, including mobile phases and reconstitution solvents, in a pH range that ensures the stability of the C-D bond. If possible, perform a stability study by incubating the deuterated standard in your sample matrix and LC-MS solvents for varying times to assess its stability.
-
-
Protic Solvents: Solvents with exchangeable protons (e.g., water, methanol, ethanol) can serve as a source of hydrogen.
-
Recommendation: While unavoidable in many LC-MS applications, minimize the time the standard is in protic solvents at elevated temperatures. Use deuterated solvents for stock solution preparation where feasible.
-
-
Elevated Temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for the exchange reaction.
-
Recommendation: Store stock solutions and prepared samples at low temperatures (-20°C or -80°C) and keep samples in a cooled autosampler during LC-MS analysis.[3]
-
Troubleshooting Workflow:
References
Technical Support Center: Optimizing ESI Conditions for 2,4-Difluorobenzoyl Paliperidone-d4
Welcome to the technical support center for the optimization of Electrospray Ionization (ESI) conditions for 2,4-Difluorobenzoyl paliperidone-d4. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the initial ESI-MS parameters I should use for this compound?
A1: For initial experiments with this compound, it is recommended to start with parameters similar to those used for paliperidone analysis. Given that paliperidone readily forms a protonated molecule [M+H]+ in positive ion mode, the same is expected for its deuterated derivative.[1] The precursor ion m/z for paliperidone is approximately 427.214.[1] For this compound, you will need to calculate the expected m/z based on its specific molecular formula.
Here is a table of suggested starting parameters based on typical values for similar analytes:
| Parameter | Suggested Starting Value (Positive ESI Mode) |
| Ionization Mode | Positive |
| Capillary Voltage | 3.0 - 4.5 kV |
| Cone Voltage | 20 - 40 V |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Desolvation Temperature | 350 - 450 °C |
| Source Temperature | 120 - 150 °C |
| Nebulizer Gas Pressure | 30 - 60 psi |
Note: These are starting points and should be optimized for your specific instrument and experimental conditions.[2][3][4]
Q2: I am observing a weak or no signal for my analyte. What are the common causes and how can I troubleshoot this?
A2: Poor signal intensity is a common issue in ESI-MS.[2] Several factors can contribute to this problem. Here’s a step-by-step troubleshooting guide:
-
Verify Analyte Concentration: Ensure your sample is not too dilute. If the concentration is too low, you may not observe a strong signal.[2]
-
Check Instrument Calibration and Tuning: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[2][5]
-
Inspect the ESI Source: Check for a stable spray. An inconsistent or absent spray can be due to a clogged ESI capillary.[5][6] Also, ensure the sprayer position is optimized.[4][7]
-
Optimize Ion Source Parameters: Systematically optimize parameters such as capillary voltage, cone voltage, nebulizer gas pressure, and desolvation temperature and gas flow.[8][9][10]
-
Evaluate Mobile Phase Composition: The choice of solvent and additives can significantly impact ionization efficiency. For ESI, reversed-phase solvents like methanol and acetonitrile are preferred.[4][7] The presence of non-volatile buffers or salts can suppress the signal.
Q3: My mass spectrum shows multiple peaks for my analyte, including adducts. How can I minimize adduct formation?
A3: Adduct formation, such as [M+Na]+ and [M+K]+, is a common phenomenon in ESI, especially in the positive ion mode.[11][12][13][14] This can split the ion current between multiple species, reducing the sensitivity for your target ion.[11] To minimize adduct formation:
-
Use High-Purity Solvents and Reagents: Metal ion adducts often originate from contaminants in solvents, glassware, or the sample matrix.[4][7] Using high-purity, LC-MS grade solvents and plastic vials instead of glass can help.[7]
-
Optimize Mobile Phase Additives: The addition of volatile additives can help control adduct formation.[11][13][14] For positive mode, adding a small amount of formic acid (typically 0.1%) can promote protonation and reduce sodium adducts. Ammonium acetate or ammonium formate can also be effective in suppressing metal adduct formation.[15]
-
Adjust Cone Voltage: Increasing the cone voltage (also referred to as fragmentor or declustering potential) can sometimes help to dissociate adducts in the source.[4]
Q4: How do I address matrix effects when analyzing this compound in biological samples?
A4: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in quantitative bioanalysis.[16][17][18][19] Here are strategies to mitigate them:
-
Effective Sample Preparation: Use robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[2][16]
-
Chromatographic Separation: Optimize your LC method to chromatographically separate your analyte from co-eluting matrix components that may cause ion suppression.
-
Use of a Stable Isotope-Labeled Internal Standard: As this compound is itself a deuterated internal standard, it is designed to co-elute with the non-labeled analyte and experience similar matrix effects, thus providing accurate quantification.[17] It's crucial that the internal standard does not suffer from unexpected interferences.
Troubleshooting Guides
Issue 1: High Background Noise
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents or System | * Use fresh, high-purity LC-MS grade solvents. * Flush the LC system and mass spectrometer with an appropriate cleaning solution. * Check for contamination in your sample vials, caps, and pipettes. |
| Leaks in the LC System | * Inspect all fittings and connections for any signs of leakage. * Monitor the LC pressure for stability. |
| Dirty Ion Source | * Clean the ion source components, including the ESI probe, capillary, and cone, according to the manufacturer's guidelines.[20] |
Issue 2: Inconsistent or Drifting Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Unstable ESI Spray | * Visually inspect the spray at the ESI probe tip; it should be a fine, consistent mist. * Check for blockages in the ESI needle.[5] * Ensure proper nebulizer gas flow. |
| Fluctuations in Solvent Delivery | * Degas the mobile phases to prevent bubble formation. * Check the LC pump for proper functioning and consistent flow rate. |
| Temperature Instability | * Allow the column and source temperatures to stabilize before starting the analysis. |
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol outlines a one-factor-at-a-time (OFAT) approach to optimize key ESI parameters.
-
Preparation: Prepare a standard solution of this compound at a known concentration in your initial mobile phase.
-
Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate typical for your LC method (e.g., 0.2-0.5 mL/min).
-
Parameter Optimization:
-
Capillary Voltage: While monitoring the ion intensity of the [M+H]+ ion, vary the capillary voltage in increments (e.g., 0.5 kV steps) within the suggested range. Record the voltage that provides the maximum stable signal.
-
Cone Voltage: Set the capillary voltage to its optimum. Vary the cone voltage in small increments (e.g., 5 V steps) to find the value that maximizes the precursor ion intensity without causing excessive fragmentation.
-
Desolvation Temperature: With the optimal capillary and cone voltages, adjust the desolvation temperature in increments (e.g., 25 °C steps) to find the temperature that yields the best signal.
-
Desolvation Gas Flow: Finally, optimize the desolvation gas flow rate by varying it in increments (e.g., 50 L/hr steps) to maximize the signal intensity.
-
-
Verification: Once the optimal parameters are determined via infusion, verify them with your LC-MS method to ensure they are suitable under chromatographic conditions.
Visualizations
References
- 1. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. cgspace.cgiar.org [cgspace.cgiar.org]
- 6. biotage.com [biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.technion.ac.il [cris.technion.ac.il]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 17. academic.oup.com [academic.oup.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Troubleshooting poor peak shape for paliperidone analysis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of paliperidone.
Frequently Asked Questions (FAQs)
Q1: My paliperidone peak is exhibiting significant tailing. What are the common causes and how can I resolve this?
A1: Peak tailing for paliperidone, a basic compound, is a common issue in reversed-phase HPLC.[1] It is often caused by secondary interactions between the positively charged analyte and residual acidic silanol groups on the silica-based stationary phase.[2] This interaction slows the elution of a portion of the analyte molecules, resulting in a "tail."
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical parameter.[3][4] Adjusting the pH to be at least 2 units away from the analyte's pKa can ensure it exists in a single ionic state. For paliperidone, using a mobile phase with a pH around 3-4 or 6 has been shown to be effective.[3][5]
-
Use of a Basic Additive (Silanol Masking): Adding a small concentration of a basic compound, like triethylamine (TEA), to the mobile phase can significantly improve peak shape.[3][4] TEA acts as a competing base, binding to the active silanol sites and preventing them from interacting with paliperidone.
-
Buffer Selection and Concentration: Employing a suitable buffer (e.g., phosphate or ammonium acetate) helps maintain a consistent pH and can improve peak symmetry.[6] Optimizing the buffer concentration is also a key step in method development.[5]
-
Column Selection: Using a modern, high-purity, end-capped C18 column can reduce the number of available free silanol groups, thereby minimizing tailing.[7]
-
Sample Overload: Injecting too much sample can saturate the stationary phase and lead to tailing.[8] Verify this by injecting a diluted sample; if the peak shape improves, sample concentration should be reduced.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing with Mobile Phase Modification
This guide provides a detailed protocol for optimizing the mobile phase to mitigate peak tailing for paliperidone.
Experimental Protocol:
-
Baseline Preparation: Prepare the initial mobile phase as per your existing method. A common starting point consists of a buffer and an organic solvent like acetonitrile or methanol.
-
pH Adjustment:
-
Prepare an aqueous buffer solution (e.g., 0.05 M Potassium Dihydrogen Phosphate, KH2PO4).
-
Measure the pH of the aqueous portion before adding the organic modifier.
-
Adjust the pH to a target value (e.g., 6.0) using a suitable acid or base, such as orthophosphoric acid or triethylamine.[3]
-
-
Incorporate a Tailing Reducer:
-
Final Mobile Phase Preparation:
-
System Equilibration and Analysis:
Table 1: Comparison of Published HPLC Methods for Paliperidone with Good Peak Shape
| Parameter | Method 1 | Method 2[3][4] | Method 3[9] | Method 4[10] |
| Column | Inertsil ODS C18 (250x4.6mm, 5µm) | Phenomenex Gemini NX ODS (150x4.6mm, 5µm) | Thermosil Symmetry C18 (100x4.6mm, 5µm) | Enable C-18G (250x4.6mm, 5µm) |
| Mobile Phase | 0.05M KH2PO4 : Acetonitrile (70:30) | Methanol:ACN:0.15% TEA in water (50:20:30) | Ammonium Acetate Buffer : Acetonitrile (50:50) | Methanol : 10mM TBAHS (95:5) |
| pH | 6.0 (adjusted with TEA) | 6.0 | 4.0 | Not specified |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection (UV) | 237 nm | 237 nm | 275 nm | 279 nm |
| Retention Time | 6.21 min | 3.2 min | 2.46 min | 2.64 min |
| Tailing Factor | 1.14 | 1.18 | 1.5 | Symmetrical Peak |
Q2: I am observing peak fronting. What is the likely cause and solution?
A2: Peak fronting is less common than tailing but can occur due to several factors. The most common causes are sample overload and incompatibility between the sample solvent and the mobile phase.[1][2][7]
Troubleshooting Steps:
-
Check for Sample Overload: Fronting can be a classic symptom of column overload.[8]
-
Protocol: Prepare a series of dilutions of your sample (e.g., 50%, 25%, and 10% of the original concentration). Inject them sequentially from lowest to highest concentration. If the fronting disappears or lessens at lower concentrations, your original sample was overloaded. Reduce the sample concentration or injection volume accordingly.
-
-
Evaluate Sample Solvent: Injecting a sample dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase can cause peak distortion, including fronting.
-
Protocol: Whenever possible, dissolve and inject your sample in the mobile phase itself. If paliperidone solubility is an issue, use the weakest solvent possible that maintains solubility. One study noted that while the mobile phase could be used as a diluent, methanol was chosen to ensure complete extraction and produce a consistent peak shape.[3][4] Avoid dissolving the sample in 100% strong organic solvents like acetonitrile or methanol if you are using a high-aqueous mobile phase.
-
-
Inspect Column Health: While less common with modern columns, a physical collapse of the column packing bed or a void at the column inlet can cause fronting for all peaks in the chromatogram.[2] If both standards and samples show fronting, and the issue appeared suddenly, column replacement may be necessary.
Q3: My paliperidone peak is split into two or has a shoulder. How can I fix this?
A3: Peak splitting or shoulders can indicate a few different problems, ranging from simple hardware issues to more complex chemical effects.
Troubleshooting Steps:
-
Check for Column Contamination/Blockage: A partially blocked inlet frit on the column or guard column is a common cause of peak splitting. Particulates from the sample or pump seals can accumulate on the frit, causing the sample band to be distributed unevenly onto the column.
-
Protocol: Disconnect the column and reverse it (if the manufacturer's instructions permit). Flush the column with a strong solvent to try and dislodge the blockage. If this fails, replace the column inlet frit or replace the guard column. Using an in-line filter between the injector and the column is a good preventative measure.[8]
-
-
Ensure Sample Solvent Compatibility: As with peak fronting, a large mismatch between the sample solvent and the mobile phase can cause peak splitting.[11] The mobile phase components can separate upon injection of a strong, non-miscible sample solvent, leading to a distorted peak.
-
Protocol: Prepare your sample by dissolving it in the mobile phase. If a different solvent must be used due to solubility, ensure the injection volume is as small as possible.[2]
-
-
Verify Mobile Phase pH is Not Near Analyte pKa: If the mobile phase pH is too close to the pKa of paliperidone, a mixture of its ionized and non-ionized forms can exist simultaneously, potentially leading to split or shouldered peaks.
-
Protocol: Ensure the buffer pH is at least 2 units above or below the pKa of paliperidone to ensure it is in a single form.
-
Visualizations
Caption: Troubleshooting workflow for poor paliperidone peak shape.
Caption: Mechanism of peak tailing and mitigation by a mobile phase modifier.
Caption: Experimental workflow for mobile phase optimization to fix peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. [PDF] Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters | Semantic Scholar [semanticscholar.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. labveda.com [labveda.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Analysis of Paliperidone with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the analysis of paliperidone using deuterated internal standards.
Troubleshooting Guides
Issue: Inconsistent or Inaccurate Quantitative Results for Paliperidone
Unexpected variability or bias in your paliperidone quantification can often be attributed to matrix effects. Here’s a step-by-step guide to troubleshoot this issue.
1. Initial Assessment: Suspecting Matrix Effects
-
Symptom: Poor precision and accuracy in quality control (QC) samples, inconsistent analyte/internal standard (IS) peak area ratios across different sample lots, or results that do not align with expected pharmacokinetic profiles.
-
Action: Proceed with a systematic evaluation of matrix effects.
2. Experimental Evaluation of Matrix Effects
To quantitatively and qualitatively assess matrix effects, two primary experiments are recommended: the Post-Extraction Spike and the Post-Column Infusion.
-
Post-Extraction Spike Experiment: This method quantifies the extent of ion suppression or enhancement.
-
Post-Column Infusion Experiment: This technique identifies the regions in the chromatogram where matrix components are causing ion suppression or enhancement.
3. Identifying the Source of Matrix Effects
Common sources of matrix effects in biological matrices like plasma include:
-
Phospholipids: These are abundant in plasma and are a primary cause of ion suppression in reversed-phase chromatography.
-
Hemolysis: The lysis of red blood cells releases hemoglobin and other cellular components that can interfere with ionization.
-
Co-eluting Metabolites or Drugs: Other compounds in the sample that have similar chromatographic behavior to paliperidone can cause interference.
4. Mitigating Matrix Effects
Based on your findings, implement the following strategies:
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Use a more selective SPE sorbent or a more rigorous wash protocol to remove interfering components.
-
Liquid-Liquid Extraction (LLE): Adjust the pH and solvent polarity to selectively extract paliperidone while leaving interferences behind.
-
Protein Precipitation (PPT): While a simpler method, it may be less effective at removing phospholipids. Consider a phospholipid removal plate if using PPT.
-
-
Modify Chromatographic Conditions:
-
Gradient Elution: Adjust the gradient slope to better separate paliperidone from the regions of ion suppression identified in the post-column infusion experiment.
-
Column Chemistry: Switch to a different column chemistry (e.g., a phenyl-hexyl or a biphenyl phase) that may offer different selectivity for paliperidone and interfering matrix components.
-
-
Review Internal Standard Suitability:
-
While deuterated standards like paliperidone-d4 are generally effective, significant chromatographic shifts between the analyte and the IS due to isotopic effects can lead to differential matrix effects. Ensure that the retention times of paliperidone and paliperidone-d4 are very close.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of paliperidone analysis?
A1: Matrix effects are the alteration of ionization efficiency of paliperidone and its deuterated internal standard by co-eluting, undetected components in the sample matrix (e.g., plasma). These effects can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detector response, ultimately affecting the accuracy and precision of the quantitative results.
Q2: How does a deuterated internal standard like paliperidone-d4 help in mitigating matrix effects?
A2: A deuterated internal standard is chemically almost identical to the analyte (paliperidone) and therefore exhibits very similar chromatographic and mass spectrometric behavior. Ideally, any ion suppression or enhancement experienced by paliperidone will be mirrored by paliperidone-d4. By using the peak area ratio of the analyte to the internal standard for quantification, the variability caused by matrix effects can be normalized, leading to more accurate results.
Q3: I am using a deuterated internal standard, but I still see significant variability. Why could this be?
A3: While deuterated standards are the gold standard, they may not always perfectly compensate for matrix effects. Potential reasons for persistent variability include:
-
Chromatographic Separation of Analyte and IS: A slight difference in retention time between paliperidone and its deuterated standard can expose them to different matrix environments, especially in regions of steep changes in ion suppression.
-
High Concentration of Interferents: In some cases, the concentration of co-eluting matrix components can be so high that it disproportionately affects the ionization of the analyte and the internal standard.
-
Differential Ionization: Although rare, the analyte and its deuterated analog might respond differently to certain matrix components.
Q4: What is a typical acceptance criterion for matrix effect?
A4: According to regulatory guidelines, the matrix factor (MF) for the analyte, normalized by the MF of the internal standard, should be consistent across different lots of the biological matrix. The coefficient of variation (CV) of the IS-normalized matrix factor from at least six different lots of matrix should not be greater than 15%.
Q5: How can I identify phospholipids as the cause of ion suppression in my paliperidone assay?
A5: You can monitor for characteristic fragment ions of common phospholipids in your mass spectrometer. For example, many glycerophosphocholines produce a product ion at m/z 184 in positive ion mode. By creating an MRM transition for this ion, you can see where phospholipids are eluting in your chromatogram and determine if this overlaps with the retention time of paliperidone.
Q6: Can hemolysis affect the quantification of paliperidone?
A6: Yes, hemolysis can impact the analysis in several ways. The release of cellular contents can introduce new interfering substances, leading to ion suppression. Additionally, if paliperidone partitions significantly into red blood cells, hemolysis can alter the measured concentration in plasma, leading to inaccurate results that do not reflect the true circulating plasma concentration. It is crucial to assess the impact of hemolysis during method validation.
Data Presentation
Table 1: Example of Quantitative Assessment of Matrix Factor for Paliperidone
| Plasma Lot | Paliperidone Peak Area (Post-Spike) | Paliperidone-d4 Peak Area (Post-Spike) | Matrix Factor (Paliperidone) | Matrix Factor (Paliperidone-d4) | IS-Normalized Matrix Factor |
| 1 | 1,850,000 | 920,000 | 0.93 | 0.92 | 1.01 |
| 2 | 1,780,000 | 895,000 | 0.89 | 0.90 | 0.99 |
| 3 | 1,920,000 | 955,000 | 0.96 | 0.96 | 1.00 |
| 4 | 1,810,000 | 900,000 | 0.91 | 0.90 | 1.01 |
| 5 | 1,880,000 | 935,000 | 0.94 | 0.94 | 1.00 |
| 6 | 1,750,000 | 880,000 | 0.88 | 0.88 | 1.00 |
| Mean | 0.92 | 0.92 | 1.00 | ||
| %CV | 3.5% | 3.4% | 0.8% |
Note: This table presents illustrative data. Actual values will vary depending on the specific method and matrix lots. A study has reported a matrix effect of 106% for paliperidone when using risperidone-D4 as an internal standard, highlighting the importance of using a stable isotope-labeled internal standard of the analyte itself where possible.[1]
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment for Matrix Factor Determination
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike paliperidone and paliperidone-d4 into the reconstitution solvent at a specific concentration (e.g., low and high QC levels).
-
Set B (Post-Spike): Extract blank plasma from at least six different sources. Spike the extracted matrix with paliperidone and paliperidone-d4 to the same final concentration as Set A.
-
Set C (Pre-Spike): Spike blank plasma from the same sources with paliperidone and paliperidone-d4 before extraction.
-
-
Analyze all samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of paliperidone) / (MF of paliperidone-d4)
-
-
Calculate the %CV of the IS-Normalized MF across the different plasma lots.
Protocol 2: Post-Column Infusion Experiment
-
Set up a continuous infusion: Prepare a solution of paliperidone and paliperidone-d4 in the mobile phase. Infuse this solution into the LC eluent stream after the analytical column and before the mass spectrometer ion source using a T-junction and a syringe pump.
-
Establish a stable baseline: Allow the infusion to proceed until a stable signal for both paliperidone and paliperidone-d4 is observed.
-
Inject a blank extracted plasma sample.
-
Monitor the signal: Observe the signal for paliperidone and paliperidone-d4 throughout the chromatographic run. Any dips in the baseline indicate regions of ion suppression, while any peaks indicate ion enhancement.
-
Compare with the analyte retention time: Determine if the retention time of paliperidone coincides with any of the regions of ion suppression or enhancement.
Visualizations
Caption: Experimental workflows for assessing matrix effects.
Caption: Logical relationship of matrix effects in LC-MS/MS.
References
Improving sensitivity for low concentrations of paliperidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of paliperidone, with a focus on improving sensitivity for low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying low concentrations of paliperidone in biological matrices?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for quantifying low concentrations of paliperidone.[1][2][3][4][5] Several validated LC-MS/MS methods have been developed with lower limits of quantification (LLOQ) in the sub-ng/mL range, making them suitable for pharmacokinetic studies.[1][2][3]
Q2: What are the key parameters to optimize for improving the sensitivity of an LC-MS/MS method for paliperidone?
A2: To enhance sensitivity, focus on optimizing the following:
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Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used and effective for paliperidone.[2]
-
Mass Spectrometry Transitions: Use multiple reaction monitoring (MRM) for high selectivity and sensitivity. The precursor-to-product ion transition for paliperidone is typically m/z 427.2 → 207.2.[1][3]
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Sample Preparation: Efficient extraction and cleanup are crucial to minimize matrix effects and improve signal-to-noise. Solid-phase extraction (SPE) is a highly effective technique for this purpose.[1][4]
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Chromatographic Conditions: Optimize the mobile phase composition and gradient to ensure good peak shape and separation from endogenous interferences.
Q3: Can I use HPLC with UV detection for paliperidone analysis? What are its limitations?
A3: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection can be used for paliperidone quantification, particularly for bulk drug and pharmaceutical dosage forms.[6][7] However, its sensitivity is significantly lower than LC-MS/MS, with limits of detection (LOD) and quantification (LOQ) typically in the µg/mL range.[6][7] This makes it less suitable for bioanalytical applications where concentrations are much lower.
Q4: What are common sources of variability in paliperidone quantification?
A4: Variability can arise from several factors, including:
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Matrix Effects: Endogenous components in biological samples can suppress or enhance the ionization of paliperidone, leading to inaccurate results.[1]
-
Sample Preparation: Inconsistent extraction recovery can introduce significant variability.
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Instrument Performance: Fluctuations in the LC-MS/MS system's performance can affect sensitivity and reproducibility.
-
Drug Stability: Paliperidone may be susceptible to degradation under certain conditions, such as photolysis.[8]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Settings | - Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations. - Optimize the MRM transitions for paliperidone (e.g., m/z 427.2 → 207.2) and the internal standard.[1][3] - Adjust cone voltage and collision energy to maximize the signal of the product ions. |
| Inefficient Ionization | - Check the ESI source parameters, including spray voltage, gas flow rates, and temperature. - Ensure the mobile phase composition is amenable to efficient ionization (e.g., by adding a small amount of formic acid or ammonium acetate).[2][3] |
| Sample Loss During Preparation | - Evaluate the efficiency of your extraction procedure (e.g., solid-phase extraction, liquid-liquid extraction).[1][9] - Ensure complete evaporation of the solvent after extraction and proper reconstitution in a suitable solvent. |
| Matrix Suppression | - Dilute the sample to reduce the concentration of interfering matrix components. - Improve the sample cleanup process. Solid-phase extraction is often more effective than protein precipitation at removing interfering substances.[1][4] - Use a deuterated internal standard (e.g., Paliperidone-d4) to compensate for matrix effects.[1] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | - Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | - Adjust the pH of the mobile phase. Paliperidone is a basic compound, and a mobile phase with an appropriate pH can improve peak shape. |
| Secondary Interactions with the Stationary Phase | - Use a column with end-capping to minimize silanol interactions. - Add a competing base, like triethylamine, to the mobile phase in small concentrations.[10] |
| Extra-Column Volume | - Minimize the length and diameter of tubing between the injector, column, and detector. - Ensure all fittings are properly connected. |
Issue 3: Inconsistent or Low Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | - Optimize the type of extraction (SPE, LLE). For SPE, select a sorbent that provides good retention and elution of paliperidone.[1][4] - For LLE, experiment with different organic solvents to find the one with the best extraction efficiency.[2] |
| Incomplete Elution from SPE Cartridge | - Increase the volume or strength of the elution solvent. - Ensure the elution solvent is appropriate for both the sorbent and paliperidone. |
| Analyte Adsorption to Surfaces | - Use low-adsorption vials and pipette tips. - Silanize glassware if necessary. |
| pH Effects on Extraction | - Adjust the pH of the sample to ensure paliperidone is in the optimal form for extraction. |
Data Presentation
Table 1: Comparison of Analytical Methods for Paliperidone Quantification
| Method | Matrix | Linearity Range | LLOQ/LOQ | Reference |
| LC-MS/MS | Human Plasma | 0.200 - 55.115 ng/mL | 0.200 ng/mL | [1] |
| UHPLC-MS/MS | Beagle Dog Plasma | 1.00 - 1000.00 ng/mL | 1.00 ng/mL | [2] |
| LC-MS/MS | Human Plasma | 0.2094 - 20.94 ng/mL | 0.2094 ng/mL | [3] |
| LC-MS/MS | Human Plasma | 0.2 - 100 ng/mL | 0.2 ng/mL | [4] |
| RP-HPLC | Bulk & Dosage Forms | 5 - 30 µg/mL | 0.20 µg/mL | [7] |
| Spectrophotometry | Formulations | 1 - 6 µg/mL | Not Reported | [11] |
Experimental Protocols
Protocol 1: Sensitive Quantification of Paliperidone in Human Plasma using LC-MS/MS
This protocol is based on a validated method with an LLOQ of 0.200 ng/mL.[1]
1. Sample Preparation (Solid-Phase Extraction)
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To 500 µL of human plasma, add the internal standard (Paliperidone-d4).
-
Vortex mix for 30 seconds.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate washing solution to remove interferences.
-
Elute paliperidone and the internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography system.
-
Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm.[1]
-
Mobile Phase: Methanol:Ammonium acetate solution (70:30 v/v).[1]
-
Flow Rate: 1.0 mL/minute with a 1:1 post-column split.[1]
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
Visualizations
Caption: Workflow for Paliperidone Quantification.
Caption: Troubleshooting Low Signal Intensity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. latamjpharm.org [latamjpharm.org]
- 4. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters | Semantic Scholar [semanticscholar.org]
- 11. scispace.com [scispace.com]
Reducing background noise in LC-MS/MS analysis of paliperidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of paliperidone.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of background noise in the LC-MS/MS analysis of paliperidone?
High background noise in LC-MS/MS analysis can obscure the signal of your target analyte, paliperidone, leading to poor sensitivity and inaccurate quantification. The sources of this noise can be broadly categorized into three areas: the sample matrix, the LC system, and the MS detector.
-
Sample Matrix: Endogenous components in biological samples (e.g., plasma, serum) such as phospholipids, salts, and proteins can co-elute with paliperidone and cause ion suppression or produce interfering signals.[1][2]
-
LC System: Contaminants from solvents, buffers, tubing, and the column itself can contribute to a high baseline.[1][3][4] Poor quality solvents or improper mobile phase preparation can introduce a variety of interfering compounds.[1][5] Column bleed, where the stationary phase degrades and leaches into the mobile phase, is another common source of background noise.[3]
-
MS Detector: Contamination of the ion source, such as the ESI probe, capillary, and cone, can be a significant source of noise.[3][4] This can be caused by the accumulation of non-volatile components from the sample or mobile phase.[1] Electronic noise from the detector itself can also contribute to the overall background.
Q2: How can I minimize matrix effects when analyzing paliperidone in biological samples?
Matrix effects, primarily ion suppression or enhancement, can significantly impact the accuracy and precision of your results. Here are some strategies to minimize them:
-
Effective Sample Preparation: The choice of sample preparation technique is crucial. While simple protein precipitation with methanol or acetonitrile is a rapid method, it may not be sufficient to remove all interfering matrix components.[6][7] Solid-phase extraction (SPE) is a more effective technique for cleaning up complex biological samples and can significantly reduce matrix effects.[8][9]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate paliperidone from co-eluting matrix components is essential. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of column.
-
Use of an Internal Standard: Employing a stable isotope-labeled internal standard (SIL-IS), such as paliperidone-D4, is highly recommended.[6][8][9] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
Q3: What are the optimal mass spectrometric parameters for paliperidone analysis?
Paliperidone is typically analyzed in positive ion mode using electrospray ionization (ESI). The multiple reaction monitoring (MRM) mode is used for quantification due to its high selectivity and sensitivity.[6][7]
Common MRM transitions for paliperidone are:
For the internal standard, paliperidone-D4, a common transition is:
It is important to optimize other MS parameters such as collision energy, declustering potential, and ion source settings (e.g., temperature, gas flows) to achieve the best signal-to-noise ratio for your specific instrument.[10]
Troubleshooting Guides
Issue: High Background Noise Across the Entire Chromatogram
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | 1. Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives.[1][5] 2. Filter all aqueous mobile phases. 3. Sonicate the mobile phase to remove dissolved gases. |
| Contaminated LC System | 1. Flush the entire LC system, including the autosampler, with a strong solvent mixture (e.g., isopropanol:water). 2. If contamination persists, systematically isolate components (e.g., bypass the column) to identify the source. |
| Dirty MS Ion Source | 1. Inspect and clean the ion source components, including the ESI probe, capillary, and cone, according to the manufacturer's instructions.[4] 2. A dirty ion source can lead to a significant increase in background noise.[4] |
| Column Bleed | 1. Ensure the mobile phase pH and temperature are within the column's recommended operating range. 2. If the column is old or has been used extensively, consider replacing it.[3] |
Issue: Ghost Peaks or Carryover
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Autosampler Contamination | 1. Clean the autosampler needle and injection port. 2. Optimize the needle wash procedure by using a strong solvent and increasing the wash volume and duration.[11] |
| Adsorption to Surfaces | 1. Paliperidone may adsorb to plastic or glass surfaces. Consider using polypropylene vials.[11] 2. Add a small amount of an organic solvent or acid to the sample and wash solutions to reduce adsorption. |
| Insufficient Column Washing | 1. Incorporate a high-organic wash step at the end of your gradient to elute any strongly retained compounds. 2. Increase the column re-equilibration time. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This method is rapid but may result in higher matrix effects compared to SPE.
-
To 100 µL of plasma or serum, add 300 µL of cold methanol or acetonitrile.[6]
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[11]
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract, reducing matrix effects.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the pre-treated plasma or serum sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute paliperidone with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute it in the mobile phase for injection.[8]
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for paliperidone quantification.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Paliperidone | 0.2094 - 20.94 | 0.2094 |
| Paliperidone | 0.200 - 55.00 | 0.200 |
LLOQ: Lower Limit of Quantification
Table 2: Accuracy and Precision
| Analyte | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Paliperidone | Low | <15 | <15 | 85-115 |
| Paliperidone | Mid | <15 | <15 | 85-115 |
| Paliperidone | High | <15 | <15 | 85-115 |
QC: Quality Control, %RSD: Percent Relative Standard Deviation
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) |
| Paliperidone | Protein Precipitation | 88.1 - 107 |
| Paliperidone | Solid-Phase Extraction | >99 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of paliperidone.
Caption: Troubleshooting decision tree for high background noise.
References
- 1. zefsci.com [zefsci.com]
- 2. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. pharmpk.com [pharmpk.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. latamjpharm.org [latamjpharm.org]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 10. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 11. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Paliperidone Isomers
This technical support center provides guidance on the optimal column selection and troubleshooting for the chiral separation of paliperidone isomers. Paliperidone, the active metabolite of risperidone, possesses a chiral center, making the separation of its enantiomers crucial for pharmaceutical development and analysis.
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC columns are most effective for separating paliperidone enantiomers?
A1: Polysaccharide-based chiral stationary phases (CSPs) are the most frequently reported and effective columns for the chiral separation of paliperidone (9-hydroxyrisperidone) and its parent compound, risperidone. Specifically, cellulose and amylose-based columns have demonstrated successful enantioseparation.
Q2: Can I use supercritical fluid chromatography (SFC) for paliperidone isomer separation?
A2: Yes, Supercritical Fluid Chromatography (SFC) is a highly effective technique for the chiral separation of paliperidone. It offers advantages such as high efficiency, rapid separations, and compatibility with mass spectrometry (MS) detection.
Q3: Are there any recommended columns for SFC separation of paliperidone enantiomers?
A3: Yes, columns such as the Waters Trefoil CEL2 have been successfully used for the enantiomeric separation of 9-hydroxyrisperidone using SFC with MS detection. Another study reported the use of a CHIRALPAK AD-3 column for resolving the enantiomers of 7- and 9-hydroxy risperidone.[1]
Q4: What are the typical mobile phases used for the chiral separation of paliperidone?
A4: For HPLC separations on polysaccharide-based columns, mobile phases often consist of a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[2] For SFC separations, a common mobile phase is carbon dioxide with a modifier like methanol containing a small amount of an additive such as ammonium formate.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor or no resolution of enantiomers | 1. Inappropriate chiral stationary phase. 2. Incorrect mobile phase composition. 3. Suboptimal temperature. | 1. Screen different polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives). 2. Adjust the ratio of the alcohol modifier in the mobile phase. For SFC, vary the percentage of the co-solvent. 3. Optimize the column temperature. Lower temperatures often improve chiral resolution. |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions between the analyte and the stationary phase. 2. Inappropriate mobile phase additive. 3. Column overload. | 1. Add a small amount of a basic additive (e.g., diethylamine) to the mobile phase for basic compounds like paliperidone to reduce peak tailing. 2. Ensure the chosen additive is compatible with the column and detection method. 3. Reduce the sample concentration or injection volume. |
| Inconsistent retention times | 1. Insufficient column equilibration. 2. Fluctuations in mobile phase composition. 3. Temperature instability. | 1. Equilibrate the column with the mobile phase for a sufficient time before starting the analysis. 2. Ensure the mobile phase is well-mixed and degassed. 3. Use a column oven to maintain a constant and stable temperature. |
| Loss of resolution over time | 1. Column contamination. 2. Degradation of the chiral stationary phase. | 1. Implement a proper sample preparation procedure to remove potential contaminants. 2. Flush the column with an appropriate solvent. 3. Operate the column within the manufacturer's recommended pH and temperature ranges. |
Experimental Protocols
Protocol 1: Chiral HPLC-MS/MS Separation of Paliperidone Enantiomers in Plasma
This protocol is based on a validated method for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone (paliperidone) in human plasma.[2]
-
Column: Cellulose-based LC column (e.g., Chiralcel OJ, 4.6 x 50mm).[3]
-
Mobile Phase: A gradient of hexane, isopropanol, and ethanol.
-
Flow Rate: 1.0 mL/min (can be increased to 2.0 mL/min for a faster run time).[2]
-
Detection: Tandem Mass Spectrometry (MS/MS) in the positive ion mode.[2]
-
Sample Preparation: Solid-phase extraction of plasma samples.
Protocol 2: Chiral SFC-MS/MS Separation of Paliperidone Enantiomers
This protocol is based on a method for the enantiomeric separation of 9-hydroxyrisperidone.
-
Column: Waters Trefoil CEL2, 3 x 150 mm, 2.5 µm.
-
Mobile Phase: Supercritical CO2 with a methanol co-solvent modified with ammonium formate.
-
Detection: Tandem Mass Spectrometry (MS/MS).
-
Application: Suitable for monitoring the metabolic formation of paliperidone enantiomers.
Quantitative Data Summary
The following table summarizes typical performance data for the chiral separation of paliperidone (9-hydroxyrisperidone) enantiomers based on available literature. Please note that exact values can vary depending on the specific experimental conditions and system used.
| Parameter | Method | Column | Resolution (Rs) | Reference |
| Enantioseparation of 9-hydroxyrisperidone | Capillary Electrokinetic Chromatography | Dual cyclodextrin system | 3.13 | [4] |
| Enantioseparation of 9-hydroxyrisperidone | HPLC-MS/MS | Chiralcel OJ | Sufficient for quantification | [3] |
| Enantioseparation of 9-hydroxyrisperidone | UPC²/MS/MS (SFC) | Waters Trefoil CEL2 | Baseline separation | |
| Enantioseparation of 9-hydroxyrisperidone | SFC/MS/MS | CHIRALPAK AD-3 | Baseline resolution | [1] |
Visualizations
Caption: Workflow for chiral analysis of paliperidone isomers.
Caption: Troubleshooting decision tree for chiral separation.
References
- 1. agilent.com [agilent.com]
- 2. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective analysis of the antipsychotic 9-hydroxyrisperidone, main metabolite of risperidone, by chiral capillary EKC using dual CDs - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with co-eluting interferences in paliperidone assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-eluting interferences during paliperidone assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of co-eluting interferences in paliperidone assays?
A1: Co-eluting interferences in paliperidone assays can originate from several sources:
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Parent Drug: Risperidone is the parent drug and a primary source of interference, as paliperidone (9-hydroxyrisperidone) is its major active metabolite.[1][2][3]
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Metabolites: Other metabolites of paliperidone or risperidone can potentially co-elute. Paliperidone itself is metabolized via several pathways, including oxidative N-dealkylation and alcohol dehydrogenation.[4]
-
Isobaric Compounds: Substances with the same nominal mass-to-charge ratio (m/z) as paliperidone or its internal standard can cause interference if not chromatographically separated.[5]
-
Concomitant Medications: Patients may be taking other medications that could interfere with the assay. There are 634 known drug interactions with paliperidone that could be potential sources of interference.[6][7]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine), such as phospholipids and salts, can co-elute and cause ion suppression or enhancement, affecting the accuracy of quantification.[5]
Q2: How can I differentiate paliperidone from its parent drug, risperidone, in my assay?
A2: Differentiating paliperidone from risperidone is critical. Since they are structurally very similar, chromatographic separation is key.
-
Chromatography: Utilize a high-resolution HPLC or UPLC column and optimize the mobile phase gradient to achieve baseline separation. A run time of at least 4.3 minutes is suggested for adequate separation of 9-hydroxyrisperidone enantiomers from other compounds.[8]
-
Mass Spectrometry: Employ tandem mass spectrometry (MS/MS) with specific Multiple Reaction Monitoring (MRM) transitions for each compound. While they may have similar fragmentation patterns, unique precursor and product ion pairs should be selected for unambiguous identification and quantification.
Q3: I am observing a peak at the retention time of paliperidone in my blank matrix samples. What could be the cause?
A3: A peak in a blank sample, also known as a "ghost peak," can be caused by several factors:
-
Carryover: Residual analyte from a previous high-concentration sample may be retained in the injection port, loop, or column and elute in subsequent runs. Ensure thorough needle and port washing, preferably with a strong organic solvent.[9]
-
Contaminated Reagents: The mobile phase, reconstitution solvent, or internal standard solution may be contaminated with the analyte. Prepare fresh solutions to test this possibility.
-
Well-to-Well Contamination: During sample preparation, cross-contamination can occur between wells of a 96-well plate. Review sample handling procedures.
-
Endogenous Interference: While unlikely for a synthetic drug, some endogenous matrix components could potentially mimic the analyte's signal. This requires careful evaluation of the blank matrix from multiple sources.[10]
Q4: My paliperidone signal appears suppressed or enhanced. How can I troubleshoot matrix effects?
A4: Matrix effects are a common challenge in LC-MS/MS bioanalysis.[5]
-
Improve Sample Preparation: Use a more rigorous sample preparation technique like Solid Phase Extraction (SPE) instead of simple protein precipitation to remove more matrix components.[10]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as paliperidone-D4, will co-elute with the analyte and experience similar matrix effects, thus providing more accurate correction during quantification.[10][11]
-
Modify Chromatography: Adjust the chromatographic method to separate paliperidone from the regions where matrix components elute. A different column chemistry or mobile phase composition may be effective.
-
Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering matrix components. However, ensure the diluted analyte concentration is still above the lower limit of quantitation (LLOQ).
Troubleshooting Guide
Problem 1: Poor peak shape (fronting, tailing, or splitting) for paliperidone.
| Possible Cause | Troubleshooting Step |
| Incompatible Injection Solvent | The sample solvent should be similar to or weaker than the initial mobile phase. High organic content in the injection solvent can cause peak distortion.[9] |
| Column Overload | The injected sample concentration is too high. Dilute the sample and re-inject. |
| Column Degradation | The column may be contaminated or has reached the end of its lifespan. Try flushing the column or replacing it. |
| Secondary Interactions | The analyte may be interacting with active sites on the stationary phase. Consider adding a mobile phase modifier like triethylamine or using a column with a different chemistry.[12] |
| Insufficient Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[9] |
Problem 2: Inconsistent retention times for paliperidone.
| Possible Cause | Troubleshooting Step |
| Pump or Gradient Mixer Issues | Fluctuations in mobile phase composition can cause retention time shifts. Check the pump for leaks and ensure proper solvent mixing. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
| Changes in Mobile Phase Composition | Mobile phase can evaporate over time, changing its composition. Prepare fresh mobile phase daily. |
| Column Aging | Over time, the stationary phase can degrade, leading to changes in retention. |
Problem 3: Co-elution of an unknown peak with paliperidone.
| Possible Cause | Troubleshooting Step |
| Metabolite or Concomitant Drug | Optimize chromatographic conditions (e.g., change gradient slope, mobile phase pH, or column chemistry) to resolve the two peaks.[5] |
| Isobaric Interference | High-resolution mass spectrometry (HRMS) can be used to differentiate between compounds with the same nominal mass but different exact masses. |
| In-source Fragmentation | A labile compound may be fragmenting in the mass spectrometer's ion source to produce an ion with the same m/z as paliperidone. Adjust source conditions (e.g., temperature, voltages). |
Experimental Protocols
Detailed LC-MS/MS Method for Paliperidone Quantification
This protocol is a synthesized example based on common parameters found in the literature.[10][13][14]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Objective: To extract paliperidone and its internal standard from plasma and remove interfering matrix components.
-
Materials:
-
Human plasma (K2EDTA)
-
Paliperidone and Paliperidone-D4 stock solutions
-
SPE cartridges (e.g., C8 or mixed-mode)
-
Methanol, Acetonitrile, Ammonium Acetate solution
-
-
Procedure:
-
Spike 200 µL of plasma with the internal standard (Paliperidone-D4).
-
Pre-condition the SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase and inject it into the LC-MS/MS system.
-
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7-5 µm)[13][14] |
| Mobile Phase A | 0.1% Formic acid and/or 2-10 mM Ammonium acetate in water[10][14] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic acid[10][14] |
| Flow Rate | 0.3 - 1.0 mL/min[10][13] |
| Gradient | Optimized to separate paliperidone from risperidone and other potential interferences. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40°C[13] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Paliperidone MRM | 427.2 > 207.2 (m/z)[10] |
| Paliperidone-D4 MRM | 431.2 > 211.2 (m/z)[10] |
Quantitative Data Summary
Table 1: Common Co-administered Drugs with Potential for Interference
This table lists drugs that are frequently co-prescribed with paliperidone and could potentially interfere with the assay due to co-elution or matrix effects.[6][15]
| Drug Class | Examples | Potential Issue |
| Antidepressants | Fluoxetine, Sertraline, Amitriptyline | May have similar retention characteristics or cause matrix effects. |
| Benzodiazepines | Lorazepam, Clonazepam | Can alter the metabolic profile or co-elute depending on the method. |
| Mood Stabilizers | Divalproex sodium, Lithium, Carbamazepine | Valproate may inhibit and carbamazepine may induce paliperidone metabolism, altering concentrations.[16] |
| Other Antipsychotics | Quetiapine, Aripiprazole, Olanzapine | High potential for co-elution and isobaric interference if not chromatographically resolved. |
| Blood Pressure Meds | Atenolol, Losartan | May not directly interfere chromatographically but can be present at high concentrations, causing matrix effects.[15] |
Table 2: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Paliperidone | 427.2 | 207.2 | 25 | 90 |
| Paliperidone-D4 (IS) | 431.2 | 211.2 | 25 | 90 |
| Risperidone (Interferent) | 411.2 | 191.2 | ~30 | ~85 |
Note: Collision energy and declustering potential values are instrument-dependent and require optimization.[10]
Visualizations
Caption: Metabolic conversion of Risperidone to Paliperidone.
Caption: Workflow for identifying and resolving interferences.
Caption: Troubleshooting flowchart for co-eluting peaks.
References
- 1. rjstonline.com [rjstonline.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. drugs.com [drugs.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Validated LC-MS/MS methods for the determination of risperidone and the enantiomers of 9-hydroxyrisperidone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.cn [documents.thermofisher.cn]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 12. archives.ijper.org [archives.ijper.org]
- 13. researchgate.net [researchgate.net]
- 14. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Invega and interactions: Other drugs, alcohol, and more [medicalnewstoday.com]
- 16. A systematic review and combined analysis of therapeutic drug monitoring studies for oral paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Paliperidone Quantification
This guide provides a comprehensive comparison of various bioanalytical methods for the quantification of paliperidone, a key atypical antipsychotic medication. Targeted at researchers, scientists, and professionals in drug development, this document outlines and contrasts different experimental approaches, focusing on their performance, and offers detailed protocols. The validation of these methods is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring, ensuring the reliability and accuracy of the data generated.
Comparative Analysis of Validated Methods
The following tables summarize the key performance parameters of different validated bioanalytical methods for paliperidone quantification. These methods primarily utilize High-Performance Liquid Chromatography (HPLC) coupled with either UV or tandem mass spectrometry (MS/MS) detection.
Method Performance: Linearity, Accuracy, Precision, and Recovery
| Method | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Precision (% RSD) | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | 0.200 - 55.115 | ≥ 0.99 | 94.2 - 101.4 | Within 101.5% | > 99 | [1][2] |
| LC-MS/MS | Human Plasma | 0.1 - 250 | Not Specified | 85 - 115 | < 15 | Not Specified | [3] |
| HPLC-UV | Bulk and Solid Dosage Form | 7500 - 150000 | 0.999 | 100.64 (mean) | < 2 | Not Specified | [4] |
| HPLC-UV | Bulk and Pharmaceutical Dosage Form | 10000 - 50000 | 0.999 | Not Specified | Not Specified | Not Specified | [5] |
| HPLC-UV | Bulk and Tablet Dosage Forms | 5000 - 30000 | Not Specified | High percentage | Not Specified | Not Specified | [6] |
Method Sensitivity and Chromatographic Conditions
| Method | LLOQ (ng/mL) | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| LC-MS/MS | 0.200 | Thermo Betabasic-8, 5 µm, 100 x 4.6 mm | Methanol: Ammonium acetate solution (70:30 v/v) | 1.0 | MS/MS (MRM: 427.2 > 207.2) | 1.9 | [1] |
| LC-MS/MS | 0.1 (racemic) | Not Specified | Not Specified | Not Specified | MS/MS (MRM: 427.2 > 207.0) | Not Specified | [3] |
| HPLC-UV | 420 | Phenomenex, Gemini NX, C18 (150x4.6 mm, 5 µm) | Methanol: Acetonitrile: 0.15% v/v triethylamine in water (pH 6) (50:20:30 v/v) | 1.0 | UV at 237 nm | 3.2 | [4] |
| HPLC-UV | 3150 | C18 (250 × 4.6mm, 5 µm) | Methanol: Acetonitrile (40:60 v/v) | 1.0 | UV at 235 nm | 3.00 | [5] |
| HPLC-UV | 200 | Thermosil Symmetry C18 (100 x 4.6 mm, 5 µm) | Ammonium acetate buffer (pH 4.0): Acetonitrile (50:50 v/v) | 0.8 | UV at 275 nm | 2.458 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are representative protocols for sample preparation and chromatographic analysis based on the reviewed literature.
Sample Preparation
The choice of sample preparation technique is critical to remove interferences from the biological matrix and to concentrate the analyte.
1. Solid-Phase Extraction (SPE) for Plasma Samples [1]
-
Objective: To extract paliperidone and its internal standard from human plasma.
-
Procedure:
-
Condition a suitable SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute paliperidone and the internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
2. Protein Precipitation for Plasma Samples [3]
-
Objective: A simpler and faster method for protein removal.
-
Procedure:
-
To a 100 µL plasma aliquot, add 200 µL of acetonitrile.
-
Vortex the mixture to precipitate the plasma proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject the supernatant directly or after dilution into the LC-MS/MS system.
-
3. Liquid-Liquid Extraction (LLE) for Plasma Samples [7]
-
Objective: To extract paliperidone from plasma using an immiscible organic solvent.
-
Procedure:
-
To a plasma sample, add an internal standard and an extraction solvent (e.g., diethyl ether).
-
Vortex the mixture to facilitate the transfer of paliperidone into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
Chromatographic Analysis
LC-MS/MS Method [1]
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm.
-
Mobile Phase: A mixture of Methanol and Ammonium acetate solution in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Tandem mass spectrometry with multiple reaction monitoring (MRM). The transitions monitored were m/z 427.2 > 207.2 for paliperidone and m/z 431.2 > 211.2 for the internal standard (paliperidone-d4).
HPLC-UV Method [4]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: Phenomenex, Gemini NX, ODS column (C18, 150 × 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, acetonitrile, and 0.15% v/v triethylamine in water (pH 6) in a 50:20:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 237 nm.
Visualized Workflows
The following diagrams illustrate the typical workflows in bioanalytical method validation for paliperidone quantification.
Bioanalytical Method Validation Workflow
Sample Preparation Workflow Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 3. Population Pharmacokinetics of Paliperidone Palmitate (Once‐Monthly Formulation) in Japanese, Korean, and Taiwanese Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. ijpbs.com [ijpbs.com]
Accuracy and precision of 2,4-Difluorobenzoyl paliperidone-d4 as an internal standard
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for achieving accurate and precise quantification of paliperidone in biological matrices. This guide provides a comprehensive comparison of 2,4-Difluorobenzoyl paliperidone-d4 against other internal standards, supported by experimental data, to inform the selection of the most reliable analytical method.
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. A stable isotope-labeled (SIL) internal standard, such as this compound (a deuterated form of paliperidone), is widely considered the gold standard for quantitative mass spectrometry-based assays due to its near-identical physicochemical properties to the analyte.
Performance Comparison of Internal Standards
The following table summarizes the performance characteristics of an LC-MS/MS method for the quantification of paliperidone in human plasma using paliperidone-d4 as the internal standard. For comparative purposes, data from methods employing other, non-isotopically labeled internal standards are also presented where available from the literature.
| Parameter | Method using Paliperidone-d4 IS[1][2] | Method using Metoprolol IS[3] | Method using Paracetamol IS[4] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | HPLC-UV |
| Matrix | Human Plasma | Human Plasma | Not specified |
| Linearity Range | 0.200 - 55.00 ng/mL | 0.2094 - 20.94 ng/mL | 1 - 5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | Not specified | 0.99946 ± 0.00037 |
| Accuracy | 94.2% - 101.4% | < 15% (as part of precision and accuracy) | 98.5% - 101.3% (as recovery) |
| Precision (Within-run) | < 101.5% | < 15% | Not specified |
| Precision (Between-run) | < 101.5% | < 15% | Not specified |
| Recovery | > 99% | Not specified | 98.5% - 101.3% |
As the data indicates, the method utilizing paliperidone-d4 as an internal standard demonstrates excellent accuracy, precision, and linearity over a relevant clinical concentration range. The high recovery rate of over 99% for both paliperidone and its deuterated internal standard suggests that the solid phase extraction procedure is highly efficient and that the internal standard effectively tracks the analyte during the extraction process.[1][2] While other methods using different internal standards also show acceptable performance, the use of a stable isotope-labeled internal standard like paliperidone-d4 is inherently advantageous for minimizing variability and matrix effects, which is a critical consideration in bioanalytical method development.
Experimental Protocols
Key Experiment: Quantification of Paliperidone in Human Plasma using Paliperidone-d4 IS by LC-MS/MS[1][2]
This section details the methodology for a validated LC-MS/MS method for the determination of paliperidone in human plasma.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Human plasma samples containing paliperidone and the internal standard, paliperidone-d4, are subjected to solid phase extraction.
-
This technique is employed to isolate the analyte and internal standard from plasma components that could interfere with the analysis.
2. Chromatographic Separation (High-Performance Liquid Chromatography - HPLC)
-
Column: Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm.
-
Mobile Phase: A mixture of Methanol and Ammonium acetate solution in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/minute.
-
Post-Column Split: 1:1.
-
Elution Time: Paliperidone elutes at approximately 1.9 minutes.
-
Total Run Time: Approximately 2.8 minutes.
3. Detection (Tandem Mass Spectrometry - MS/MS)
-
Ionization Mode: Not explicitly stated, but typically Electrospray Ionization (ESI) in positive mode for this class of compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Paliperidone: 427.2 > 207.2 (m/z)
-
Paliperidone-d4: 431.2 > 211.2 (m/z)
-
4. Quantification
-
Calibration curves are constructed by plotting the peak area ratios of paliperidone to paliperidone-d4 against the known concentrations of the calibration standards.
-
A linear regression model with a weighting factor of 1/concentration² is used to fit the data.
Visualizing the Workflow and Rationale
To further illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for paliperidone quantification.
The diagram above outlines the sequential steps involved in the bioanalytical method, from sample preparation to final quantification.
Caption: Role of an internal standard in ensuring accuracy.
This diagram illustrates the rationale for using an internal standard. It effectively mitigates various sources of error that can arise during the analytical process, ultimately leading to more reliable and reproducible results. The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to achieve this for paliperidone quantification.
References
A Head-to-Head Battle in Bioanalysis: Deuterated vs. Non-Deuterated Internal Standards for Paliperidone Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the atypical antipsychotic paliperidone, the choice of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of deuterated and non-deuterated internal standards, supported by experimental data, to inform the selection of the most suitable standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The use of an internal standard (IS) in quantitative bioanalysis is indispensable for correcting variability arising from sample preparation, instrument response, and matrix effects.[1][2] Stable isotope-labeled internal standards, particularly deuterated analogs, are widely regarded as the "gold standard" due to their near-identical physicochemical properties to the analyte of interest.[3][4][5] This guide delves into the practical implications of choosing a deuterated internal standard, such as paliperidone-d4, versus a non-deuterated structural analog for the analysis of paliperidone.
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This substitution results in a mass shift that is readily detectable by a mass spectrometer, while minimally affecting the compound's chemical and chromatographic behavior.[3] Consequently, a deuterated IS co-elutes with the analyte, experiencing and compensating for the same matrix effects and ionization suppression or enhancement.[3][6][7]
Experimental Performance of Paliperidone-d4
Multiple studies have successfully developed and validated LC-MS/MS methods for the quantification of paliperidone in human plasma using paliperidone-d4 as the internal standard.[8][9][10] These methods consistently demonstrate high sensitivity, accuracy, and precision.
Table 1: Performance Characteristics of an LC-MS/MS Method for Paliperidone using a Deuterated Internal Standard (Paliperidone-d4)
| Parameter | Result | Reference |
| Linearity Range | 0.200 - 55.115 ng/mL | [8] |
| Correlation Coefficient (r²) | ≥ 0.99 | [8][10] |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | [8] |
| Accuracy | 94.2% - 101.4% | [8][10] |
| Precision (Within-run and Between-run) | Within 101.5% | [8][10] |
| Extraction Recovery | > 99% for both paliperidone and paliperidone-d4 | [8][10] |
The high extraction recovery for both the analyte and the deuterated internal standard underscores the ability of paliperidone-d4 to effectively track and correct for losses during sample processing.
The Alternative: Non-Deuterated Internal Standards
In the absence of a commercially available or affordable deuterated standard, a non-deuterated compound, often a structural analog, may be employed as an internal standard.[4] For paliperidone, a method utilizing metoprolol as the internal standard has been reported.[11] While this approach can be cost-effective, it presents several challenges. Structural analogs exhibit different chromatographic retention times and may respond differently to matrix effects compared to the analyte, potentially compromising the accuracy of the results.[4][12]
Experimental Performance of a Non-Deuterated Structural Analog
A study employing metoprolol as the internal standard for paliperidone analysis reported the following performance characteristics:
Table 2: Performance Characteristics of an LC-MS/MS Method for Paliperidone using a Non-Deuterated Internal Standard (Metoprolol)
| Parameter | Result | Reference |
| Linearity Range | 0.2094 - 20.94 ng/mL | [11] |
| Intra- and Inter-day Precision and Accuracy | < 15% | [11] |
While the method demonstrates acceptable precision and accuracy, a direct comparison of the matrix effect and extraction recovery with a deuterated standard is not available in the cited literature. It is crucial to rigorously evaluate the potential for differential matrix effects when using a non-deuterated internal standard.[13][14]
Experimental Protocols
Method Using Deuterated Internal Standard (Paliperidone-d4)
Sample Preparation: Solid Phase Extraction (SPE) is a common technique for extracting paliperidone and its deuterated internal standard from human plasma.[8][15]
-
To a plasma sample, add the paliperidone-d4 internal standard solution.
-
Perform SPE using a suitable cartridge (e.g., Oasis HLB).
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A C18 column is typically used for chromatographic separation.[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium acetate solution).[8][9]
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The MRM transitions for paliperidone and paliperidone-d4 are typically m/z 427.2 > 207.2 and m/z 431.2 > 211.2, respectively.[8][10]
Method Using Non-Deuterated Internal Standard (Metoprolol)
Sample Preparation: Protein precipitation is a simpler and faster alternative to SPE.[11]
-
To a plasma sample, add the metoprolol internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A Hedera ODS-2 column has been used.[11]
-
Mobile Phase: A mixture of methanol and water containing ammonium acetate and formic acid.[11]
-
Ionization: ESI in positive ion mode.
-
Detection: MRM with precursor-product ion transitions of m/z 427.7 → 207.2 for paliperidone and m/z 268.1 → 116.1 for metoprolol.[11]
Visualizing the Workflow
References
- 1. cerilliant.com [cerilliant.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. texilajournal.com [texilajournal.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. latamjpharm.org [latamjpharm.org]
- 12. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Paliperidone Quantification Methods for Researchers and Drug Development Professionals
An objective analysis of analytical methodologies for the quantification of the atypical antipsychotic drug paliperidone is crucial for researchers, clinicians, and pharmaceutical scientists. This guide provides a comprehensive comparison of commonly employed techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and immunoassay, supported by experimental data from various studies.
The accurate measurement of paliperidone in biological matrices is essential for therapeutic drug monitoring, pharmacokinetic studies, and formulation development. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. This guide outlines the performance characteristics of different methods to aid in the selection of the most appropriate technique for a given application.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of different analytical methods for paliperidone quantification based on published literature. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them the gold standard for bioanalytical applications.[1] HPLC-UV provides a more accessible alternative, suitable for formulations and higher concentration samples. Immunoassays, such as the Alinity c system, offer a high-throughput, automated solution for clinical settings, though they may have limitations in terms of specificity and may measure the active moiety (risperidone plus paliperidone) rather than paliperidone alone.[1][2]
| Method | Limit of Quantification (LOQ) | Linearity Range | Accuracy (%) | Precision (%RSD) | Sample Matrix |
| LC-MS/MS | 0.200 ng/mL[3][4] | 0.200 - 55.115 ng/mL[3][4] | 94.2 - 101.4[3][4] | Within 1.5[3][4] | Human Plasma |
| 2.5 ng/mL[5] | 2.5 - 160 ng/mL[5] | 92.4 - 93.4[5] | 1.1 - 8.2[5] | Human Serum | |
| 1 ng/mL[1] | 1 - 200 ng/mL[1] | Not explicitly stated | Not explicitly stated | Plasma | |
| HPLC-UV | 1.75918 µg/ml[6] | 5 - 30 µg/ml[6] | 101.10[6] | < 2[6] | Bulk and Tablet Dosage Form |
| 3.15 µg/ml[7][8] | 10 - 50 µg/ml[8] | Not explicitly stated | Not explicitly stated | Bulk and Pharmaceutical Dosage Form | |
| Immunoassay (Alinity c) | Not explicitly stated | Not explicitly stated | Showed a mean bias of 0.996 ng/mL compared to UHPLC-MS/MS[1][2] | Not explicitly stated | Plasma |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the key quantification methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Human Plasma
This method is highly sensitive and specific, making it suitable for pharmacokinetic studies where low concentrations of paliperidone are expected.
-
Sample Preparation: Solid Phase Extraction (SPE) is a common technique for extracting paliperidone from plasma.[3][4]
-
To 100 µL of human plasma, add an internal standard (e.g., Paliperidone-d4).
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard with an appropriate solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions: [3]
-
Column: Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm.
-
Mobile Phase: Methanol:Ammonium acetate solution (70:30 v/v).
-
Flow Rate: 1.0 mL/minute.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Pharmaceutical Formulations
This method is robust and suitable for quality control of paliperidone in bulk drug and tablet dosage forms.[6]
-
Sample Preparation:
-
Accurately weigh and transfer the powdered tablet equivalent to a specific amount of paliperidone into a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of mobile phase components).
-
Sonicate to dissolve and dilute to the final volume.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions: [9]
Immunoassay (Alinity c System)
The Alinity c system is a fully automated analyzer that can be used for the therapeutic drug monitoring of paliperidone.[1] It often measures the "active moiety," which is the sum of risperidone and its active metabolite, paliperidone.[1][2]
-
Principle: The specific immunoassay principle (e.g., chemiluminescent microparticle immunoassay - CMIA) is proprietary to the manufacturer.
-
Sample Processing: The system is fully automated, requiring minimal manual sample preparation.[1] Plasma samples are loaded directly onto the analyzer.
-
Data Analysis: The instrument software automatically calculates the concentration of the active moiety based on a stored calibration curve.
Methodology Visualization
To illustrate the general workflow of a bioanalytical method for paliperidone quantification, the following diagram outlines the key steps from sample collection to final data reporting.
References
- 1. mdpi.com [mdpi.com]
- 2. Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Plasma Analysis of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ajrcps.com [ajrcps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjstonline.com [rjstonline.com]
A Comparative Guide to Paliperidone Assay: Evaluating Linearity and Range with 2,4-Difluorobenzoyl Paliperidone-d4
For researchers, scientists, and professionals in drug development, the accurate quantification of paliperidone is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a detailed comparison of bioanalytical methods for paliperidone, with a focus on the linearity and range of an LC-MS/MS assay utilizing 2,4-Difluorobenzoyl paliperidone-d4 as the internal standard. We present supporting experimental data, detailed protocols, and visualizations to aid in method selection and implementation.
Performance Comparison of Paliperidone Assays
The choice of an analytical method for paliperidone quantification is dictated by the required sensitivity, sample matrix, and throughput. Below is a summary of the performance characteristics of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method compared to other reported High-Performance Liquid Chromatography (HPLC) methods.
| Parameter | LC-MS/MS with Paliperidone-d4 | RP-HPLC Method A | RP-HPLC Method B | RP-HPLC Method C |
| Internal Standard | This compound | Not specified | Not specified | Not specified |
| Linearity Range | 0.200 - 55.115 ng/mL[1][2][3] | 7.5 - 150 µg/mL[4] | 5 - 30 µg/mL[5][6] | 2 - 100 µg/mL[7] |
| Correlation Coefficient (r²) | ≥ 0.99[1][2][3] | 0.999[4] | 0.9999[5] | Not specified |
| Lower Limit of Quantitation (LLOQ) | 0.200 ng/mL[1][2][3] | 0.42 µg/mL[4] | 1.759 µg/mL[5] | 2 µg/mL[7] |
| Matrix | Human Plasma[1][2][3] | Bulk and Solid Dosage Form[4] | Bulk and Tablet Dosage Form[5] | Extended Release Tablet[7] |
Key Observation: The LC-MS/MS method employing a deuterated internal standard demonstrates significantly greater sensitivity, with a linear range appropriate for the low concentrations of paliperidone typically found in biological matrices like human plasma. The HPLC methods, while linear, are better suited for the analysis of bulk drug and pharmaceutical dosage forms due to their higher detection limits.
Experimental Protocols
LC-MS/MS Method for Paliperidone in Human Plasma
This protocol details a validated method for the quantification of paliperidone in human plasma using this compound as an internal standard.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of the internal standard solution (paliperidone-d4).
-
Vortex the mixture for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography
-
Mobile Phase: 70:30 (v/v) mixture of Methanol and Ammonium acetate solution[1][2]
-
Injection Volume: 5 µL[8]
-
Column Temperature: 35°C[8]
3. Mass Spectrometry
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of paliperidone to paliperidone-d4 against the nominal concentration of the calibration standards. A weighted linear regression (1/x²) is used to fit the curve.
Visualizing the Workflow and Validation Relationships
To better understand the experimental process and the interplay of key validation parameters, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS quantification of paliperidone.
Caption: Logical relationship of key bioanalytical method validation parameters.
Conclusion
The LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive and reliable approach for the quantification of paliperidone in human plasma. Its wide linear range and low LLOQ make it particularly suitable for pharmacokinetic and bioequivalence studies where low concentrations of the analyte are expected. While RP-HPLC methods offer a viable alternative for the analysis of pharmaceutical formulations, they lack the sensitivity required for bioanalytical applications. The detailed protocol and workflows presented in this guide offer a comprehensive resource for laboratories seeking to establish and validate a robust paliperidone assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma | Semantic Scholar [semanticscholar.org]
- 4. archives.ijper.org [archives.ijper.org]
- 5. ajrcps.com [ajrcps.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Limit of Detection and Quantification of Paliperidone in Plasma
This guide provides a detailed comparison of various analytical methods for the determination of paliperidone in plasma, with a specific focus on the limit of detection (LOD) and limit of quantification (LOQ). The information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of paliperidone.
Quantitative Data Summary
The following table summarizes the performance of different analytical techniques for the quantification of paliperidone in plasma.
| Analytical Technique | Sample Preparation | LLOQ/LOQ | LOD | Linearity Range | Internal Standard (IS) |
| LC-MS/MS | Solid Phase Extraction (SPE) | 0.200 ng/mL | Not Reported | 0.200-55.115 ng/mL | Paliperidone-D4 |
| UHPLC-MS/MS | Liquid-Liquid Extraction (LLE) with diethyl ether | 1.00 ng/mL | Not Reported | 1.00–1000.00 ng/mL | Diazepam |
| UHPLC-MS/MS | Protein Precipitation | 1 ng/mL | 0.5 ng/mL | 1–200 ng/mL | Risperidone-d4 |
| HPLC-UV | Not Specified in detail | 0.20 µg/mL (200 ng/mL) | 0.05 µg/mL (50 ng/mL) | 5-30 µg/mL | Not Specified |
| RP-HPLC-UV | Not Specified in detail | 0.42 µg/ml (420 ng/mL) | 0.14 µg/ml (140 ng/mL) | 7.5-150 µg/ml | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
-
Sample Preparation (Solid Phase Extraction): This method utilizes solid phase extraction for the isolation of paliperidone and its internal standard (Paliperidone-D4) from human plasma.
-
Chromatography:
-
Instrument: High-Performance Liquid Chromatography system.
-
Column: Thermo Betabasic-8, 5 µm, 100 mm x 4.6 mm.
-
Mobile Phase: A mixture of Methanol and Ammonium acetate solution in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/minute with a 1:1 post-column split.
-
-
Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Paliperidone: m/z 427.2 > 207.2.
-
Paliperidone-D4 (IS): m/z 431.2 > 211.2.
-
-
2. UHPLC-MS/MS Method [4]
-
Sample Preparation (Liquid-Liquid Extraction): To a 200 µl plasma sample, 50 µl of diazepam internal standard solution (500 ng/ml) and 50 µl of methanol were added. The mixture was vortexed, followed by the addition of diethyl ether for extraction. After centrifugation, the organic layer was separated and evaporated to dryness. The residue was reconstituted before injection.
-
Chromatography:
-
Instrument: Ultra-High Performance Liquid Chromatography system.
-
Column: C18 column (2.1×50 mm, 2.6 µm).
-
Mobile Phase: A gradient elution with methanol and 0.1% formic acid.
-
Flow Rate: 0.3 ml/min.
-
-
Mass Spectrometry:
-
Instrument: A triple-quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI).
-
3. HPLC-UV Method [5]
-
Sample Preparation: The publication mentions the use of bulk and pharmaceutical dosage forms, with the mobile phase used as a diluent. Specific details for plasma sample preparation were not provided.
-
Chromatography:
-
Instrument: High-Performance Liquid Chromatography system with UV detection.
-
Column: Thermosil Symmetry C18 (100 x 4.6 mm I.D., 5 μm particle size).
-
Mobile Phase: A mixture of ammonium acetate buffer (pH 4.0) and acetonitrile in a 50:50 (v/v) ratio.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 275 nm.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the analysis of paliperidone in plasma using chromatographic methods.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Paliperidone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of paliperidone and its primary active metabolite, 9-hydroxyrisperidone. It is designed to assist researchers and drug development professionals in selecting and validating appropriate analytical techniques for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document summarizes key performance data from various validated methods and offers detailed experimental protocols.
Metabolic Pathway of Paliperidone
Paliperidone, itself the major active metabolite of risperidone, undergoes limited hepatic metabolism.[1] The primary route of elimination is renal excretion, with a significant portion of the drug excreted unchanged in the urine.[1] However, four minor metabolic pathways have been identified: oxidative N-dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission.[2][3] Understanding this metabolic profile is crucial for designing analytical methods that can accurately quantify the parent drug and its relevant metabolites.
Caption: Metabolic pathways of paliperidone.
Comparison of Analytical Methods
The quantification of paliperidone and 9-hydroxyrisperidone in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While both methods are robust, they offer different levels of sensitivity and selectivity.
A recent study directly compared the performance of an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method with a fully automated immunoassay system (Alinity C) for the analysis of risperidone and paliperidone in plasma samples.[4] This head-to-head comparison provides valuable insights into the cross-validation of different analytical techniques.
The following tables summarize the validation parameters for representative HPLC and LC-MS/MS methods, drawn from various studies.
Table 1: Performance Characteristics of a Validated RP-HPLC Method
| Parameter | Result |
| Linearity Range | 7.5-150 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 0.14 µg/mL |
| Limit of Quantification (LOQ) | 0.42 µg/mL |
| Accuracy (% Recovery) | 100.64% |
| Precision (% RSD) | < 2% |
| Data sourced from a stability-indicating RP-HPLC method validation study.[2] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method
| Parameter | Result |
| Linearity Range | 0.200-55.115 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL |
| Accuracy | 94.2% to 101.4% |
| Precision (% CV) | Within 10.5% |
| Data sourced from an LC-MS/MS method validation for paliperidone in human plasma. |
Table 3: Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Paliperidone Quantification
| Parameter | UHPLC-MS/MS | Alinity C (Immunoassay) |
| Active Moiety (Risperidone + Paliperidone) | ||
| Correlation (rs) | \multicolumn{2}{c | }{0.95} |
| Mean Bias | \multicolumn{2}{c | }{0.996 ng/mL (Alinity C slightly overestimates)} |
| Agreement (κ) | \multicolumn{2}{c | }{0.72 (Substantial)} |
| Paliperidone Alone | ||
| Agreement (κ) | \multicolumn{2}{c | }{0.63 (Lower)} |
| Data from a direct comparison study of 115 plasma samples.[4] |
The direct comparison highlights that while there is a strong correlation for the total active moiety, discrepancies can arise, particularly when measuring paliperidone alone, which could impact clinical decisions.[4] This underscores the importance of cross-validation when different analytical methods are employed.
Experimental Protocols
Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for HPLC and LC-MS/MS analysis of paliperidone.
RP-HPLC Method for Paliperidone in Bulk and Solid Dosage Forms
-
Instrumentation : A high-performance liquid chromatography instrument with a UV detector.[2]
-
Column : Phenomenex, Gemini NX, Octadecyl silane column (150x4.6 mm, 5 µm particle size).[2]
-
Mobile Phase : A mixture of methanol, acetonitrile, and 0.15% v/v triethylamine in water (pH 6) in the ratio of 50:20:30 v/v.[2]
-
Flow Rate : 1 mL/min.[2]
-
Detection : UV detection at a wavelength of 237 nm.[2]
-
Sample Preparation :
-
For bulk drug, accurately weigh and dissolve in the mobile phase to achieve a known concentration.
-
For tablets, weigh and grind a set number of tablets. Extract a portion of the powder equivalent to a specific dose of paliperidone with methanol by sonication.[2]
-
Filter the resulting solution through a 0.45 µm nylon membrane filter before injection.[2]
-
LC-MS/MS Method for Paliperidone in Human Plasma
-
Instrumentation : A High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column : Thermo Betabasic-8, 5 μm, 100 mm x 4.6 mm.
-
Mobile Phase : Methanol and Ammonium acetate solution (70:30 v/v).
-
Flow Rate : 1.0 mL/minute with a 1:1 post-column split.
-
Ionization : Electrospray Ionization (ESI), positive mode.
-
Detection : Multiple Reaction Monitoring (MRM).
-
Paliperidone transition: 427.2 > 207.2 (m/z)
-
Internal Standard (Paliperidone-d4) transition: 431.2 > 211.2 (m/z)
-
-
Sample Preparation (Solid Phase Extraction) :
-
Condition a solid-phase extraction cartridge.
-
Load the plasma sample to which an internal standard has been added.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
-
Cross-Validation Workflow
Cross-validation is a critical process to ensure the consistency and reliability of analytical data when different methods or laboratories are used. It involves a direct comparison of results from two or more analytical methods.
References
- 1. Paliperidone | Analytical Method Development | Validation | BA/BE Studies [pharmacompass.com]
- 2. [PDF] Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish Validation and Stability Indicating Parameters | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Plasma Analysis of Risperidone and Paliperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Isotopic Contribution of 2,4-Difluorobenzoyl Paliperidone-d4 in Quantitative Bioanalysis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmacokinetic and bioequivalence studies for antipsychotic drugs, the precision of analytical methodologies is paramount. Paliperidone, an active metabolite of risperidone, requires sensitive and specific quantification in biological matrices. This guide provides a comprehensive evaluation of 2,4-Difluorobenzoyl paliperidone-d4 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of paliperidone, comparing its performance with alternative internal standards and providing detailed experimental protocols.
The Critical Role of Internal Standards in LC-MS/MS
Internal standards are indispensable in quantitative LC-MS/MS for correcting the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte, co-eluting from the liquid chromatography column and exhibiting similar ionization efficiency in the mass spectrometer. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their near-identical chemical structure and chromatographic behavior to the unlabeled analyte.[1][2]
Isotopic Contribution and Purity of this compound
This compound is a deuterated form of paliperidone, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a mass shift of +4 Da compared to the parent molecule, allowing for its distinct detection by the mass spectrometer.
The isotopic purity of the internal standard is a critical parameter. Commercially available standards of this compound typically exhibit high isotopic enrichment, minimizing the contribution of the unlabeled analyte (M+0) in the internal standard solution. A high-quality internal standard should have a very low percentage of the M+0 peak to prevent interference with the quantification of the actual analyte, especially at the lower limit of quantification. Certificates of Analysis for paliperidone-d4 standards confirm high isotopic purity, ensuring minimal impact on the accuracy of the measurements.[3][4]
Performance Comparison with Alternative Internal Standards
The use of a stable isotope-labeled internal standard like this compound offers significant advantages over other types of internal standards, such as structural analogs.
| Feature | This compound (SIL IS) | Structural Analog IS (e.g., Risperidone) |
| Chromatographic Retention Time | Co-elutes with paliperidone | May have a different retention time |
| Ionization Efficiency | Nearly identical to paliperidone, minimizing matrix effects | Can differ significantly, leading to variability |
| Extraction Recovery | Similar to paliperidone, providing accurate correction for sample loss | May have different recovery, leading to inaccurate quantification |
| Accuracy and Precision | High accuracy and precision due to superior correction | Lower accuracy and precision, especially with complex matrices |
Experimental Data Summary:
While direct comparative studies with quantitative data for paliperidone analysis using different internal standards are limited in publicly available literature, the established principles of bioanalysis strongly support the superiority of stable isotope-labeled internal standards.[1][2] The use of paliperidone-d4 in validated LC-MS/MS methods has consistently demonstrated high accuracy and precision.[5][6]
Experimental Protocols
Quantitative Analysis of Paliperidone in Human Plasma by LC-MS/MS
This protocol outlines a typical method for the quantification of paliperidone in human plasma using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the calibration range).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate in water (e.g., 60:40 v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Declustering Potential (DP): 80 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 35 V
-
Collision Cell Exit Potential (CXP): 15 V
-
Note: These parameters may require optimization for different instrument models.
Signaling Pathways of Paliperidone
Paliperidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[7][8][9] Understanding these pathways is crucial for comprehending the drug's mechanism of action.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the bioanalysis of paliperidone.
Paliperidone's Antagonism at the Dopamine D2 Receptor
Caption: Paliperidone's antagonism of the D2 receptor.
Paliperidone's Antagonism at the Serotonin 5-HT2A Receptor
Caption: Paliperidone's antagonism of the 5-HT2A receptor.
Conclusion
This compound stands out as the optimal internal standard for the quantitative analysis of paliperidone in biological matrices. Its isotopic labeling ensures co-elution and similar ionization behavior to the analyte, leading to superior accuracy and precision in LC-MS/MS assays. The detailed experimental protocol provided serves as a robust starting point for method development and validation. Furthermore, a clear understanding of paliperidone's mechanism of action through its antagonism of dopamine D2 and serotonin 5-HT2A receptors, as illustrated in the signaling pathway diagrams, provides essential context for its therapeutic use and clinical research. For researchers and drug development professionals, the use of this compound is a critical component in generating reliable and high-quality bioanalytical data.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. scispace.com [scispace.com]
- 3. Paliperidone Palmitate-d4 | LGC Standards [lgcstandards.com]
- 4. Paliperidone Palmitate-d4 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. INVEGA SUSTENNA and INVEGA TRINZA - Pharmacodynamics [jnjmedicalconnect.com]
A Comparative Guide to Internal Standards for Paliperidone Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of paliperidone, an atypical antipsychotic, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a suitable internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis by compensating for variations in sample preparation and instrument response. This guide provides a comparative analysis of commonly used internal standards for paliperidone, presenting experimental data and detailed protocols to aid researchers in selecting the most appropriate IS for their specific analytical needs.
Performance Comparison of Paliperidone Internal Standards
The ideal internal standard should be chemically similar to the analyte, exhibit similar extraction and ionization properties, and be chromatographically resolved from the analyte and other matrix components. The most common choices for paliperidone analysis are its deuterated analog, paliperidone-d4, and structurally related compounds like risperidone and its deuterated form.
The following table summarizes the performance characteristics of different internal standards based on published literature.
| Internal Standard | Sample Preparation | Recovery (%) | Matrix Effect | Accuracy (%) | Precision (%RSD) | Reference |
| Paliperidone-d4 | Solid Phase Extraction (SPE) | >99 | Not Significant | 94.2 - 101.4 | < 15 | [1][2] |
| Risperidone-d4 | Protein Precipitation | Not explicitly stated for paliperidone | 106 | 93.4 - 107.6 (for the combined analyte group) | < 8.2 (for the combined analyte group) | [3] |
| Metoprolol | Protein Precipitation | Not explicitly stated | Investigated | < 15 (for paliperidone) | < 15 (for paliperidone) | [4] |
| Diazepam | Liquid-Liquid Extraction | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | [5] |
Note: The data for Risperidone-d4 is from a method for the simultaneous determination of risperidone, paliperidone, and olanzapine, and the reported accuracy and precision are for the overall performance of the method. The study using Diazepam as an IS was conducted in rats and may not be directly comparable for human plasma analysis.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of experimental protocols for the quantification of paliperidone using different internal standards.
Method 1: Paliperidone-d4 as Internal Standard
This method utilizes a stable isotope-labeled internal standard and solid-phase extraction for sample clean-up, which is considered the gold standard for bioanalytical methods.
-
Chromatography:
-
Mass Spectrometry:
Method 2: Risperidone-d4 as Internal Standard
This method employs a deuterated analog of the parent drug, risperidone, and a simple protein precipitation step.
-
Sample Preparation: Protein precipitation with acetonitrile.[3]
-
Chromatography:
-
Mass Spectrometry:
Method 3: Metoprolol as Internal Standard
This method uses a structurally different compound as the internal standard with protein precipitation for sample preparation.
-
Sample Preparation: Protein precipitation with acetonitrile.[4]
-
Chromatography:
-
Mass Spectrometry:
Visualizing Methodologies and Pathways
To further clarify the experimental process and the pharmacological context of paliperidone, the following diagrams are provided.
Paliperidone's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[7][8]
Conclusion
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for paliperidone.
-
Paliperidone-d4 , as a stable isotope-labeled analog, is theoretically the most suitable internal standard. It co-elutes with paliperidone and exhibits nearly identical extraction and ionization properties, effectively compensating for matrix effects and procedural losses. The high recovery and excellent accuracy and precision reported in studies using paliperidone-d4 support its superiority.
-
Risperidone-d4 can be a viable alternative, especially in methods aiming for the simultaneous quantification of risperidone and paliperidone. Its structural similarity to paliperidone makes it a better choice than a structurally unrelated compound. However, potential differences in extraction recovery and matrix effects compared to paliperidone should be carefully evaluated during method validation.
-
Structurally unrelated compounds like Metoprolol and Diazepam are less ideal choices. While they can be used, there is a higher risk of differential matrix effects and extraction recoveries compared to the analyte, which may compromise the accuracy and precision of the method. Their use should be justified by thorough validation experiments demonstrating their ability to track the analyte's behavior.
References
- 1. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. latamjpharm.org [latamjpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. Head-to-Head Comparison of UHPLC-MS/MS and Alinity C for Plasma Analysis of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
Safety Operating Guide
Proper Disposal of 2,4-Difluorobenzoyl paliperidone-d4: A Guide for Laboratory Professionals
For research use only. Not intended for diagnostic or therapeutic use.
The proper disposal of 2,4-Difluorobenzoyl paliperidone-d4, a deuterated derivative of paliperidone, is a critical aspect of laboratory safety and environmental responsibility. While specific regulations may vary by location, the following procedures, based on general guidelines for pharmaceutical and chemical waste, provide a framework for its safe handling and disposal.
Waste Characterization and Segregation
The first step in proper disposal is to characterize the waste. Based on available safety data for the parent compound, paliperidone, this compound should be handled as a potentially hazardous chemical. It is categorized as toxic if swallowed. Deuterated compounds are not radioactive and are generally treated similarly to their non-deuterated counterparts for disposal purposes.
All waste containing this compound must be segregated at the point of generation.[1][2] This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions. Do not mix this waste with non-hazardous trash or other waste streams to prevent cross-contamination and ensure proper disposal.[2][3]
Quantitative Data for Waste Management
| Parameter | Guideline | Source |
| Waste Category | Chemical, Non-RCRA Pharmaceutical Waste (unless otherwise specified by local regulations) | General Guidance |
| Container Filling Level | Do not exceed 90% of the container's capacity. | [4] |
| Satellite Accumulation Area (SAA) Limit | A maximum of 55 gallons of hazardous waste may be stored. For acutely toxic chemical waste (P-list), a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [5] |
| pH of Aqueous Waste for Drain Disposal | Not recommended for this compound. Generally, for approved substances, the pH should be between 5.5 and 10.5 for drain disposal. | [6] |
Experimental Protocol for Disposal
The following is a step-by-step protocol for the disposal of this compound from a research laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling the compound or its waste, ensure appropriate PPE is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.
2. Waste Collection:
-
Solid Waste: Collect un-used or expired this compound, as well as contaminated solids (e.g., weighing paper, spill cleanup materials), in a designated, leak-proof, and clearly labeled solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled liquid waste container. The container must be compatible with the solvents used.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with the compound should be placed in a designated sharps container.[1]
3. Waste Container Labeling:
-
All waste containers must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound" and any other chemical constituents with their approximate percentages.[5] The date of waste accumulation should also be clearly marked.
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5][7]
-
Ensure containers are kept closed except when adding waste.
-
Segregate the waste container from incompatible materials.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [6]
-
The primary recommended method for the disposal of pharmaceutical waste is incineration by a licensed hazardous waste disposal facility.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional procedures for waste pickup requests.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
References
- 1. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 2. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 3. Safe disposal of non-household pharmaceutical waste | | Wisconsin DNR [dnr.wisconsin.gov]
- 4. ethz.ch [ethz.ch]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Logistical Guidance for Handling 2,4-Difluorobenzoyl paliperidone-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2,4-Difluorobenzoyl paliperidone-d4. The following procedural guidance is designed to ensure a safe laboratory environment and operational efficiency.
Personal Protective Equipment (PPE)
Recommended PPE for Various Laboratory Activities
A risk assessment should always be conducted to determine the appropriate level of PPE required for any specific task. The following table summarizes the recommended PPE for different scenarios involving the handling of this compound.
| Activity | Risk of Exposure | Recommended PPE |
| Weighing and preparing solutions in a ventilated enclosure | High potential for aerosol/dust generation | - Gloves: Two pairs of powder-free nitrile gloves[3]. Change outer gloves every 30-60 minutes or immediately upon contamination[4].- Eye/Face Protection: Tightly fitting safety goggles with side-shields[5]. A face shield may be required for splash protection[4].- Respiratory Protection: A full-face particle respirator (N99 or P2) or a supplied-air respirator is recommended where risk assessment shows it is appropriate[6].- Protective Clothing: A disposable, polyethylene-coated gown with long sleeves and a back closure[3]. |
| Handling solutions in a closed system | Low potential for exposure | - Gloves: One pair of powder-free nitrile gloves.- Eye/Face Protection: Safety glasses with side shields.- Protective Clothing: Standard laboratory coat. |
| Cleaning spills | High risk of exposure | - Gloves: Two pairs of heavy-duty, chemical-resistant gloves.- Eye/Face Protection: Face shield and safety goggles.- Respiratory Protection: A full-face respirator with a chemical cartridge is required for large spills[4].- Protective Clothing: Impervious, disposable gown or coveralls. |
Operational Plan: Donning and Doffing PPE
Proper donning and doffing of PPE is critical to prevent contamination.
Donning Sequence:
-
Gown: Put on the disposable gown, ensuring it is securely fastened at the back.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the gown. Don the second pair of gloves over the first pair.
Doffing Sequence (to minimize cross-contamination):
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.
-
Gown and Inner Gloves: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out. Remove the inner gloves simultaneously with the gown.
-
Face and Eye Protection: Remove the face shield and goggles from the back of your head.
-
Respiratory Protection: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water[5].
Disposal Plan
Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers) should be placed in a designated, sealed hazardous waste container immediately after removal.
-
Chemical Waste: Unused this compound and any solutions containing the compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains[5].
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment based on the handling risk associated with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. Restricted [jnjmedicalconnect.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. pppmag.com [pppmag.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
